(S)-(-)-N-Boc-prolinol
Description
The exact mass of the compound N-Boc-L-prolinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349181 | |
| Record name | N-Boc-L-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-40-8 | |
| Record name | N-Boc-L-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of N-Boc-L-prolinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physical properties of N-Boc-L-prolinol, a chiral building block essential in organic synthesis and pharmaceutical development. This document compiles critical data from various sources and outlines the fundamental experimental methodologies for their determination, ensuring a comprehensive resource for laboratory and research applications.
Core Physical and Chemical Properties
N-Boc-L-prolinol, systematically named (S)-1-Boc-2-pyrrolidinemethanol, is a white crystalline solid at room temperature.[1][2] Its chemical structure consists of a pyrrolidine ring with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration makes it a valuable chiral intermediate in the synthesis of a variety of complex molecules.[2]
Quantitative Data Summary
The key physical properties of N-Boc-L-prolinol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][4] |
| Molecular Weight | 201.26 g/mol | [3][4] |
| Melting Point | 58-66 °C | [1][5] |
| 62-64 °C (lit.) | [3][5] | |
| 60-64 °C | [6] | |
| Appearance | White crystalline powder/solid | [1][2] |
| Optical Rotation | [α]₂₁/D -48° (c=1.3 in chloroform) | [3] |
| [α]₂₅/D -46.0 to -52.0° (c=1.3 in CHCl₃) | [1] | |
| [α] -52° (c=1, CHCl₃) | [5][6] | |
| Solubility | Soluble in chloroform, methanol. Slightly soluble in water. | [2][7][8] |
| Boiling Point | 150 °C / 4 mmHg | [5][8] |
| 289.5°C at 760 mmHg | [6] | |
| Density | 1.084 g/cm³ (estimate) | [6] |
| 1.0948 (rough estimate) | [5][8] | |
| Refractive Index | -55 ° (C=5, MeOH) | [5][8] |
| CAS Number | 69610-40-8 | [1][3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like N-Boc-L-prolinol.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[10]
Methodology: Capillary Method
A common and straightforward technique for melting point determination is the capillary method.[11]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube, sealed at one end.[10] The sample height should be 2-4 mm for accurate results.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a viewing scope.[10]
-
Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting range.[9][10][12] Subsequently, a new sample is heated slowly (1-2 °C/min) as the temperature approaches the expected melting point.[12]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[12]
Optical Rotation Measurement
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light and is a fundamental property of optically active molecules.[13][14]
Methodology: Polarimetry
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform for N-Boc-L-prolinol).[15][16]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent.[16]
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[15][16] The observed angle of rotation (α) is then measured.[16][17]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[15][16] [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[18][19][20]
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] An internal standard, such as tetramethylsilane (TMS), is often added.[21] The solution is then transferred to an NMR tube.[18][21]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum provides information on the number of different types of protons, their chemical shifts (environments), and their coupling patterns (connectivity).[22] For ¹³C NMR, the spectrum shows the different types of carbon atoms in the molecule.[22] Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[11]
-
Spectral Interpretation: The resulting spectra are analyzed to elucidate the molecular structure. Chemical shifts, integration (for ¹H NMR), and coupling constants are key parameters in this analysis.[22]
Visualizations
Synthesis Workflow of N-Boc-L-prolinol
The following diagram illustrates a typical synthetic route for the preparation of N-Boc-L-prolinol from L-prolinol.
Caption: A generalized workflow for the synthesis of N-Boc-L-prolinol.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow of using different analytical techniques to characterize N-Boc-L-prolinol.
Caption: Logical workflow for the physical characterization of N-Boc-L-prolinol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]
- 4. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]
- 6. Aminoalcohols and Derivatives|Piperidine and Derivatives|Raw material medicine|Other derivatives--Jinan Welt Chem Co.,Ltd. [weltchem.com]
- 7. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]
- 8. 69610-40-8 CAS MSDS (BOC-L-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. southalabama.edu [southalabama.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. digicollections.net [digicollections.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. NMR Spectroscopy [www2.chemistry.msu.edu]
- 20. scribd.com [scribd.com]
- 21. web.mit.edu [web.mit.edu]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
(S)-(-)-N-Boc-prolinol molecular weight and formula
An In-depth Technical Guide to (S)-(-)-N-Boc-prolinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral building block crucial in organic synthesis and pharmaceutical research. This document details its chemical properties, a generalized synthesis protocol, and its applications, particularly in the development of novel therapeutics.
Core Chemical Properties
This compound, also known as N-Boc-L-prolinol, is a derivative of the amino acid L-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step synthetic routes.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 201.26 g/mol | [1][2][3] |
| CAS Number | 69610-40-8 | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 62-64 °C | [1] |
| Synonyms | (S)-1-Boc-2-pyrrolidinemethanol, N-tert-butoxycarbonyl-L-prolinol | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the amine group of L-prolinol. This process is a foundational reaction in organic synthesis, particularly in peptide chemistry and the development of chiral molecules.
Generalized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of Boc-protection of amino alcohols.
Materials:
-
L-prolinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
Saturated citric acid aqueous solution
-
Saturated sodium chloride (brine) aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve L-prolinol in the chosen solvent in a reaction flask. If a base like triethylamine is used, it is added to this solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, to the solution. The reaction is often performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the solvent may be removed under reduced pressure.
-
The residue is then redissolved in an organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with a mild acid (like saturated citric acid solution) to remove any unreacted amine and base, followed by water and then brine.[5]
-
The organic phase is dried over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.[5]
-
-
Purification:
-
After drying, the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.[1]
-
Role in Synthetic Pathways
This compound is a valuable intermediate in the synthesis of more complex molecules. Its protected amine and free hydroxyl group allow for selective chemical transformations.
Caption: Synthetic workflow of this compound and its subsequent use.
Applications in Research and Drug Development
This compound serves as a critical chiral building block in the synthesis of a variety of biologically active molecules.[1] Its stereochemical integrity is vital for the efficacy and safety of the final pharmaceutical products.[6]
-
Chiral Intermediates: It is widely used in the synthesis of other important chiral molecules such as β-amino sulfides and β-amino thiols, which are precursors to numerous active pharmaceutical ingredients (APIs).[1][6]
-
Peptide Synthesis: In the realm of peptide chemistry, this compound is a valuable intermediate.[6] The Boc protecting group allows for controlled, stepwise addition to a peptide chain, while the inherent structure of the prolinol moiety can induce specific secondary structures like β-turns.[7]
-
Development of Novel Therapeutics: this compound is a precursor for novel nicotinic acetylcholine receptor ligands, which are under investigation for their potential as cognition-enhancing agents.[1][6] It has also been utilized in the synthesis of antiviral and anticoagulant drugs.[1] The use of amino acid derivatives like this compound is a strategy in prodrug development to enhance bioavailability and stability.[]
References
Solubility Profile of N-Boc-L-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-L-prolinol in various organic solvents. Understanding the solubility characteristics of this critical chiral building block is paramount for its effective use in organic synthesis, pharmaceutical research, and drug development. This document compiles available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates a key synthetic pathway.
Core Concepts in Solubility
The solubility of a compound is a fundamental physical property that dictates its behavior in solution. It is influenced by a variety of factors including the chemical structure of the solute and solvent, temperature, pressure, and the presence of other substances. The principle of "like dissolves like" is a key concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. N-Boc-L-prolinol, with its protected amine, hydroxyl group, and pyrrolidine ring, exhibits a moderate polarity that influences its solubility across a range of organic solvents.
Solubility Data for N-Boc-L-prolinol
Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for N-Boc-L-prolinol in the public domain. However, qualitative assessments from various sources provide valuable insights into its solubility profile.
Table 1: Qualitative Solubility of N-Boc-L-prolinol
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
| Water | Slightly Soluble[1][2] / Insoluble[1][2] |
Note: Conflicting reports exist for the solubility of N-Boc-L-prolinol in water, suggesting its solubility is limited and may be sensitive to experimental conditions.
Reference Data: Solubility of N-Boc-L-proline
For the benefit of researchers, this guide includes quantitative solubility data for the closely related compound, N-Boc-L-proline. This data, obtained through the static gravimetric method, can serve as a useful reference point for estimating the solubility behavior of N-Boc-L-prolinol, though direct extrapolation should be done with caution due to the structural difference (alcohol vs. carboxylic acid).
Table 2: Quantitative Solubility of N-Boc-L-proline in Various Solvents [3][4]
| Solvent | Solubility (mole fraction) at 298.15 K (25 °C) |
| Methanol | 0.3852 |
| Ethanol | 0.2936 |
| Isopropyl alcohol | 0.2965 |
| n-Propyl alcohol | 0.2813 |
| Isobutyl alcohol | 0.2214 |
| n-Butyl alcohol | 0.2357 |
| sec-Butyl alcohol | 0.3098 |
| Dichloromethane (DCM) | 0.4135 |
| Acetone | 0.3786 |
| Butanone | 0.3217 |
| Methyl acetate | 0.2874 |
| Ethyl acetate | 0.2543 |
| Acetonitrile | 0.1876 |
| Water | 0.0432 |
Table 3: Approximate Solubility of N-Boc-L-proline at Room Temperature [5]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~15 |
| Dimethyl sulfoxide (DMSO) | ~15 |
| Dimethylformamide (DMF) | ~20 |
Experimental Protocol: Determination of Solubility by the Static Gravimetric Method
The following is a detailed methodology for determining the solubility of a solid compound like N-Boc-L-prolinol in an organic solvent, based on the protocol used for N-Boc-L-proline.[3][4]
Objective: To determine the equilibrium solubility of N-Boc-L-prolinol in a given solvent at a specific temperature.
Materials and Equipment:
-
N-Boc-L-prolinol (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (readability ±0.1 mg)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Sample vials
Procedure:
-
Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature.
-
Sample Preparation: An excess amount of N-Boc-L-prolinol is added to a known mass of the selected solvent in the glass vessel.
-
Equilibration: The suspension is continuously stirred at a constant temperature for a sufficient time to ensure that equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the optimal equilibration time.
-
Sampling: Once equilibrium is achieved, stirring is stopped, and the suspension is allowed to settle for at least 30 minutes. A sample of the supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.
-
Mass Determination: The mass of the collected clear solution is determined using the analytical balance.
-
Solvent Evaporation: The collected solution is transferred to a pre-weighed vial and dried in an oven at a suitable temperature until a constant weight of the dissolved N-Boc-L-prolinol is obtained.
-
Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved N-Boc-L-prolinol
-
M₁ is the molar mass of N-Boc-L-prolinol
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Synthesis Workflow: N-Boc Protection of L-prolinol
The N-Boc protection of L-prolinol is a fundamental reaction for the utilization of this chiral building block in further synthetic steps. The following diagram illustrates a typical experimental workflow for this transformation.[6]
This guide serves as a foundational resource for professionals working with N-Boc-L-prolinol. While quantitative solubility data remains an area for future investigation, the provided qualitative information, reference data for a related compound, and detailed experimental protocol offer a strong basis for handling this important chemical intermediate.
References
- 1. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]
- 2. 69610-40-8 CAS MSDS (BOC-L-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. nbinno.com [nbinno.com]
Spectroscopic Data for (S)-(-)-N-Boc-prolinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-(-)-N-Boc-prolinol. Due to the limited availability of a complete, publicly accessible raw dataset for this compound, this guide presents spectroscopic data derived from a closely related N-Boc-proline-containing dipeptide, N-Boc-L-proline-L-alanine-OMe, as reported in a peer-reviewed publication. This information is supplemented with a detailed, standard experimental protocol for the acquisition of such data for small organic molecules.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for clear reference in the subsequent data tables.
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for the N-Boc-proline moiety within N-Boc-L-proline-L-alanine-OMe, recorded in deuterated chloroform (CDCl₃). This data serves as a close approximation for this compound.
¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.50 | m | 1H | H2 |
| 3.58 - 3.69 | m | 2H | H5 |
| 1.83 - 2.20 | m | 4H | H3, H4 |
| ~3.70 | m | 2H | H6 |
| 1.33 | s | 9H | H9, H10, H11 |
¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.4 | C7 |
| 79.6 | C8 |
| ~63.5 | C2 |
| ~58.7 | C6 |
| 46.9 | C5 |
| 28.6 | C3 |
| 28.0 | C9, C10, C11 |
| 24.6 | C4 |
Experimental Protocols
A standard protocol for the acquisition of NMR data for a small organic molecule like this compound is detailed below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Ensure the solution is clear and homogeneous before placing it in the spectrometer.
NMR Data Acquisition
The following is a generalized workflow for acquiring NMR spectra.
Caption: General workflow for NMR data acquisition and processing.
Typical Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C.
For ¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg)
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
For ¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
Data Interpretation and Significance
The provided NMR data is crucial for the structural verification of this compound and its derivatives. The chemical shifts and coupling patterns are indicative of the electronic environment of each nucleus, confirming the presence of the Boc-protecting group, the pyrrolidine ring, and the hydroxymethyl substituent. This information is vital for quality control in synthetic processes and for understanding the conformational behavior of this molecule in solution, which is of significant interest in drug design and development where proline and its analogues are common structural motifs.
Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability of Enantiomerically Pure N-Boc-prolinol
For researchers, scientists, and drug development professionals, the procurement of enantiomerically pure chiral building blocks is a critical starting point for the synthesis of complex molecular targets. N-Boc-prolinol, in both its (S)- and (R)-enantiomeric forms, stands out as a versatile and valuable intermediate. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Commercial Availability and Physicochemical Properties
Enantiomerically pure N-Boc-prolinol is readily available from a variety of chemical suppliers. The (S)-enantiomer, also known as N-Boc-L-prolinol, is the more commonly utilized and thus more widely available form. However, the (R)-enantiomer (N-Boc-D-prolinol) is also commercially accessible for applications requiring the opposite stereochemistry. Below is a summary of typical product specifications and representative suppliers.
| Product Name | Enantiomer | CAS Number | Typical Purity | Physical Form | Representative Suppliers |
| N-Boc-prolinol | (S)- or L- | 69610-40-8 | >98% | White to off-white solid | Sigma-Aldrich, TCI Chemicals, Chem-Impex, BLD Pharm |
| N-Boc-prolinol | (R)- or D- | 84434-53-7 | >98% | White to off-white solid | MedChemExpress, Sigma-Aldrich, TCI Chemicals |
Note: Pricing is subject to change and varies based on quantity and supplier. Please consult individual supplier websites for current pricing.
Synthetic Routes to Enantiomerically Pure N-Boc-prolinol
The synthesis of enantiomerically pure N-Boc-prolinol is typically achieved through a two-step process starting from the corresponding enantiomer of the amino acid proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Experimental Protocol: Synthesis of (S)-N-Boc-prolinol
Step 1: Synthesis of (S)-N-Boc-proline
This procedure involves the protection of the amine group of L-proline using di-tert-butyl dicarbonate (Boc)₂O.
-
Materials: L-proline, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM), citric acid solution (saturated), sodium chloride solution (saturated), magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture and stir at room temperature for 2.5 hours. The reaction progress can be monitored by TLC.
-
Upon completion, wash the organic phase sequentially with saturated citric acid solution, saturated sodium chloride solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-proline as a white solid.
-
Step 2: Reduction of (S)-N-Boc-proline to (S)-N-Boc-prolinol
This step involves the reduction of the carboxylic acid of N-Boc-proline to the corresponding alcohol. A common method employs borane dimethyl sulfide complex (BMS).
-
Materials: (S)-N-Boc-proline, borane dimethyl sulfide complex (BMS), tetrahydrofuran (THF, anhydrous), methanol, ethyl acetate, sodium bicarbonate solution (saturated), brine, sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve (S)-N-Boc-proline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (typically 1.5-2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess BMS by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (S)-N-Boc-prolinol.
-
The synthesis of (R)-N-Boc-prolinol follows an analogous procedure starting from D-proline.
Caption: Synthetic workflow for enantiomerically pure N-Boc-prolinol.
Applications in Drug Development: The Case of Daclatasvir
Enantiomerically pure N-Boc-prolinol, particularly the (S)-enantiomer, is a key chiral building block in the synthesis of numerous pharmaceutical agents. A prominent example is its use in the synthesis of Daclatasvir, a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infection.[1]
Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional protein that plays a crucial role in the HCV life cycle, including viral RNA replication and the assembly of new virus particles.
The mechanism of action of Daclatasvir involves binding to the N-terminus of NS5A, which induces a conformational change in the protein. This structural alteration disrupts the normal function of NS5A, thereby inhibiting the formation of the viral replication complex and preventing the assembly of new virions. This ultimately leads to a halt in viral proliferation.
Caption: Mechanism of action of Daclatasvir in inhibiting the HCV life cycle.
Conclusion
Enantiomerically pure N-Boc-prolinol is a commercially accessible and synthetically versatile chiral building block with significant applications in drug discovery and development. Its role in the synthesis of complex antiviral agents like Daclatasvir highlights the importance of procuring high-quality, stereochemically defined starting materials. The well-established synthetic routes and the availability from multiple suppliers make N-Boc-prolinol a valuable tool for researchers and scientists working at the forefront of medicinal chemistry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Boc Protecting Group in Prolinol Stability
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its application to chiral building blocks like prolinol is critical for preserving stereochemical integrity and enabling multi-step synthetic routes. This technical guide provides a comprehensive analysis of the role the Boc group plays in the stability of prolinol, detailing its chemical principles, stability profile under various conditions, and relevant experimental methodologies.
Core Principles: How the Boc Group Stabilizes Prolinol
Prolinol, a chiral amino alcohol derived from proline, possesses a reactive secondary amine.[1] The Boc group is installed to temporarily mask the nucleophilicity and basicity of this amine, thereby preventing unwanted side reactions during subsequent synthetic transformations.[2] This protection is fundamental to its utility as a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4]
The stability of Boc-prolinol is governed by the chemical nature of the tert-butoxycarbonyl group itself. Key characteristics include:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding of the nitrogen atom, physically obstructing the approach of nucleophiles or bases.
-
Electronic Effects: The carbamate linkage withdraws electron density from the nitrogen, reducing its nucleophilicity and basicity.
-
Acid Lability: The Boc group is engineered for selective removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[][6]
-
Broad Orthogonal Stability: Crucially, the Boc group is stable under a wide range of conditions that are used to remove other protecting groups. It is resistant to basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[][7]
This unique stability profile allows for precise, sequential chemical modifications at other parts of a molecule without disturbing the protected prolinol core.
Caption: Structure of Boc-L-prolinol and the role of the Boc group.
Quantitative Stability Data
While specific forced degradation studies on Boc-prolinol are not extensively detailed in the reviewed literature, its stability, particularly in biological environments, can be effectively inferred from studies on closely related structures. A key study investigated the enzymatic stability of Boc-proline-containing monoamines, which serve as excellent surrogates for understanding the resilience of the Boc-prolinol scaffold.
The data demonstrates the exceptional stability of the Boc-proline linkage in the presence of various enzymes, including those found in blood plasma. This suggests that Boc-prolinol would be highly stable in biological media, a critical attribute for its use in prodrugs and other pharmaceutical applications.[8]
Table 1: Enzymatic Stability of Boc-Proline Derivatives [8]
| Substrate | Enzyme/Medium | Incubation Time (min) | Remaining Compound (%) |
| Boc-Pro-DA | Carboxypeptidase Y | 180 | > 95% |
| Leucine aminopeptidase | 180 | > 95% | |
| Carboxypeptidase B | 180 | > 95% | |
| Blood Plasma | 180 | > 95% | |
| Boc-Pro-5HT | Carboxypeptidase Y | 180 | > 95% |
| Leucine aminopeptidase | 180 | > 95% | |
| Carboxypeptidase B | 180 | > 95% | |
| Blood Plasma | 180 | > 95% |
Data adapted from Biointerface Research in Applied Chemistry, 2022.[8] Boc-Pro-DA: N-Boc-L-prolyl-dopamine; Boc-Pro-5HT: N-Boc-L-prolyl-serotonin.
Degradation Pathway: Acid-Catalyzed Deprotection
The primary degradation pathway for Boc-prolinol is its cleavage under acidic conditions. This reaction is not typically considered degradation in a negative sense but is rather the intended method of deprotection. The process is highly efficient and proceeds through a well-established mechanism.
Caption: Acid-catalyzed deprotection mechanism of Boc-prolinol.
Experimental Protocols
Protocol for Synthesis of Boc-L-Prolinol
This protocol describes the synthesis of Boc-L-prolinol starting from L-proline, which involves reduction of the carboxylic acid to an alcohol followed by protection of the amine.
Step 1: Reduction of L-Proline to L-Prolinol [1]
-
Materials: L-proline, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Water, 15% Sodium hydroxide solution, Round-bottom flask, Reflux condenser, Magnetic stirrer, Ice bath.
-
Procedure:
-
Suspend LAH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly and carefully add L-proline in portions to the LAH suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude L-prolinol, which can be purified by distillation or chromatography.
-
Step 2: Boc-Protection of L-Prolinol
-
Materials: L-Prolinol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Triethylamine (TEA), Dichloromethane (DCM) or a Water/THF mixture, Magnetic stirrer.
-
Procedure:
-
Dissolve L-prolinol in the chosen solvent system (e.g., DCM with TEA, or a 2:1 mixture of H₂O/THF with NaOH).
-
Cool the solution to 0 °C.
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield Boc-L-prolinol, which can be purified by crystallization or silica gel chromatography.
-
Caption: General experimental workflow for the synthesis of Boc-L-prolinol.
Protocol for Acid-Catalyzed Deprotection of Boc-L-Prolinol
This protocol outlines the standard procedure for removing the Boc group to liberate the free amine of prolinol.
-
Materials: Boc-L-prolinol, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Round-bottom flask, Magnetic stirrer, Ice bath.
-
Procedure:
-
Dissolve Boc-L-prolinol in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask and cool to 0 °C.
-
Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor for completion by TLC (typically 30-120 minutes).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected prolinol.
-
Protocol for a Stability-Indicating HPLC Assay
This model protocol can be adapted to quantify the stability of Boc-prolinol under various stress conditions (e.g., pH, temperature, oxidation).
-
Objective: To separate and quantify Boc-prolinol from its potential degradation products (primarily prolinol).
-
Instrumentation & Column: An HPLC system with a UV or PDA detector. A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is generally suitable.[9]
-
Mobile Phase (Isocratic or Gradient): A mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to ensure separation of the more polar prolinol from the less polar Boc-prolinol.
-
Procedure:
-
Stress Sample Preparation: Prepare solutions of Boc-prolinol in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solution in a neutral buffer. Incubate samples for a defined period at a specific temperature (e.g., 40-60 °C).
-
Sample Analysis: At specified time points, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a known concentration with the mobile phase.
-
Chromatography: Inject the samples onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of Boc-prolinol and the appearance of new peaks (e.g., prolinol) over time. Calculate the percentage of remaining Boc-prolinol to determine its stability under each condition.[10]
-
Caption: Workflow for a stability-indicating HPLC assay.
References
- 1. Prolinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 6. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to Chiral Auxiliaries Derived from Prolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers, represent a powerful and reliable strategy.[1][2] Among the diverse array of available auxiliaries, those derived from the readily available and inexpensive amino acid proline have emerged as particularly versatile and effective tools.[1] Prolinol, the reduction product of proline, serves as a foundational building block for a variety of these auxiliaries, which have found widespread application in academia and the pharmaceutical industry for the synthesis of enantiomerically pure compounds.[1][2]
This technical guide provides a comprehensive overview of the synthesis, application, and mechanistic underpinnings of key chiral auxiliaries derived from prolinol. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of key chemical pathways.
Core Principles of Prolinol-Derived Chiral Auxiliaries
The fundamental concept behind the use of a chiral auxiliary is the covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the formation of a new stereocenter in a predictable manner.[1] Following the stereoselective reaction, the auxiliary is cleaved from the product, ideally in a non-destructive fashion, allowing for its recovery and reuse.[1]
Prolinol-derived auxiliaries exert their stereocontrol primarily through the formation of rigid, chelated transition states.[1] The pyrrolidine ring of the prolinol backbone, along with its hydroxyl or a derivatized functional group, can coordinate to a metal center (in the case of metal-mediated reactions) or create a sterically biased environment that directs the approach of an incoming reagent.[1] This pre-organization of the transition state is the key to achieving high levels of diastereoselectivity.
Synthesis of Prolinol-Derived Chiral Auxiliaries
The versatility of prolinol stems from the presence of two key functional groups, the secondary amine and the primary hydroxyl group, which can be readily modified to generate a diverse range of auxiliaries.
Prolinol Ethers: The SAMP and RAMP Hydrazones
Among the most well-established and widely utilized prolinol-derived auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1] Developed by Enders and co-workers, these auxiliaries are particularly effective for the asymmetric α-alkylation of aldehydes and ketones.[1][2]
The synthesis of SAMP begins with the reduction of (S)-proline to (S)-prolinol, which is then O-methylated and subsequently converted to the corresponding hydrazine.[1]
Experimental Protocol: Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Proline
-
Step 1: Reduction of (S)-Proline to (S)-Prolinol. (S)-Proline is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). Careful, portion-wise addition of LiAlH₄ to a suspension of (S)-proline followed by heating at reflux is typically employed. After complete reaction, the mixture is cooled and quenched sequentially with water and aqueous sodium hydroxide to precipitate the aluminum salts, which are then filtered off. The filtrate is concentrated under reduced pressure to yield crude (S)-prolinol.
-
Step 2: N-Formylation of (S)-Prolinol. The crude (S)-prolinol is treated with methyl formate to protect the secondary amine as an N-formyl group.
-
Step 3: O-Methylation. The N-formyl-(S)-prolinol is then O-methylated using a base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH₃I) in THF.
-
Step 4: Hydrolysis of the N-Formyl Group. The N-formyl group is removed by acid hydrolysis, typically with aqueous hydrochloric acid.
-
Step 5: N-Nitrosation. The resulting secondary amine hydrochloride is treated with sodium nitrite (NaNO₂) in an aqueous acidic solution to form the N-nitrosamine.
-
Step 6: Reduction to the Hydrazine. The N-nitrosamine is reduced with LiAlH₄ in THF to afford SAMP. The final product is purified by distillation.
A detailed, step-by-step procedure for the synthesis of SAMP has been published in Organic Syntheses, providing a reliable and scalable protocol.
Diagram: Synthesis of SAMP from (S)-Proline
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Proline-Based Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
L-proline, a simple and naturally occurring amino acid, has emerged as a powerful and versatile catalyst in modern organic synthesis. Its ability to facilitate a wide range of asymmetric transformations with high efficiency and stereoselectivity has revolutionized the field of organocatalysis, offering a greener and more sustainable alternative to traditional metal-based catalysts. This technical guide provides an in-depth exploration of the fundamental principles of proline-based organocatalysis, focusing on its core mechanisms, key applications in the synthesis of complex molecules, and detailed experimental protocols.
Core Principles: The Dual Role of Proline
The catalytic prowess of L-proline stems from its unique bifunctional nature. The secondary amine acts as a nucleophile (Lewis base) to activate carbonyl compounds, while the carboxylic acid moiety functions as a Brønsted acid, participating in proton transfer and stabilizing transition states. This dual activation strategy is central to the catalytic cycle of many proline-mediated reactions.
The primary mechanistic pathways involve the formation of key intermediates:
-
Enamine Catalysis: Proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond.
-
Iminium Catalysis: In reactions involving α,β-unsaturated carbonyl compounds, proline can form an iminium ion intermediate, which lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.
The stereochemical outcome of these reactions is largely governed by the formation of a well-defined transition state, often rationalized by the Zimmerman-Traxler model, where the bulky substituents orient themselves in a pseudo-equatorial position to minimize steric interactions, leading to high diastereo- and enantioselectivity.[1]
Key Asymmetric Transformations
Proline and its derivatives have proven to be exceptional catalysts for a variety of fundamental carbon-carbon bond-forming reactions, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules.
The Proline-Catalyzed Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. L-proline catalyzes the direct aldol reaction between ketones and aldehydes with high enantioselectivity. The catalytic cycle, as illustrated below, proceeds through an enamine intermediate.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Quantitative Data for Proline-Catalyzed Aldol Reactions:
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 4 | 99 | 95:5 | 96 | [2] |
| 2 | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO/Acetone (4:1) | 4 | 68 | - | 76 | [2] |
| 3 | Cyclohexanone | Benzaldehyde | L-Proline (10) | MeOH/H₂O (2:1) | 47 | 78 | 90:10 | 95 | [2] |
| 4 | Acetone | Isovaleraldehyde | L-Proline (20) | Acetone | 24 | 77 | - | 93 | [3] |
The Proline-Catalyzed Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules.[4] L-proline effectively catalyzes the asymmetric Mannich reaction of a ketone, an aldehyde, and an amine.
Caption: Catalytic cycle of the proline-catalyzed Mannich reaction.
Quantitative Data for Proline-Catalyzed Mannich Reactions:
| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | Formaldehyde | p-Anisidine | L-Proline (20) | DMSO | 12 | 50 | - | 94 | [5] |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | L-Proline (20) | DMSO | 24 | 95 | 95:5 | 99 | [6] |
| 3 | Acetone | Benzaldehyde | p-Anisidine | L-Proline (20) | Dioxane | 48 | 68 | - | 96 | [6] |
| 4 | Propanal | N-Boc-imine | - | L-Proline (20) | CH₃CN | 3 | 85 | 95:5 | >99 | [7] |
The Proline-Catalyzed Michael Addition
The Michael addition is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. L-proline catalyzes the asymmetric Michael addition of ketones and aldehydes to nitroalkenes and enones, providing access to chiral γ-nitro ketones and 1,5-dicarbonyl compounds.
Caption: Catalytic cycle of the proline-catalyzed Michael addition.
Quantitative Data for Proline-Catalyzed Michael Additions:
| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline (20) | Toluene | 120 | 97 | 96:4 | 98 | [7] |
| 2 | Acetone | trans-β-Nitrostyrene | L-Proline (20) | Neat | 24 | 95 | - | 23 | [3] |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline (5) | [bmim]PF₆ | 14 | 76 | - | 0.8 | [8] |
| 4 | Pentanal | trans-β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 20 | 94 | 94:6 | - | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of proline-based organocatalysis in a research setting. Below are representative protocols for the three key reactions.
General Procedure for the Proline-Catalyzed Aldol Reaction
To a stirred solution of the catalyst (10–20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and ketone (1.25 mmol) are added, in the presence of an additive (10 mol%) if required, at a temperature ranging from -10 to 25 °C.[1] The solution is stirred for 24–72 hours.[1] The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL).[1] The combined organic layers are washed with water and dried over MgSO₄.[1] After evaporation of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the aldol product.[1] The enantiomeric excess (ee) of the product is determined by HPLC analysis on a chiral column.[1]
General Procedure for the Proline-Catalyzed Mannich Reaction
Three-Component Reaction: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).[4] Add the solvent system, which can be a mixture like DMSO/ketone (e.g., 4:1, 10 mL total) or simply the neat ketone.[4] Add the (S)-proline catalyst (10-20 mol%) to the mixture.[4] Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).[4] Upon completion, quench the reaction with deionized water and extract the mixture with diethyl ether (3 x 50 mL).[4] Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.[4] Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).[4]
General Procedure for the Proline-Catalyzed Michael Addition
To a solution of the trans-β-nitrostyrene (0.3 mmol), ketone (5 equivalents), and DL-Proline (20 mol%) in dichloromethane (0.1 M), the reaction mixture is stirred at ambient temperature.[10] The reaction progress is monitored by TLC.[10] After completion (approximately 12 hours), ethyl acetate (0.2 mL) is added to the reaction product.[10] This solution is washed twice with water (2 x 1.0 mL), dried over anhydrous magnesium sulfate, and concentrated to yield the desired product.[10] The product is then purified by chromatography on a silica gel column eluted with a mixture of hexanes and ethyl acetate (5:1).[10]
Workflow for Optimization of Proline-Catalyzed Reactions
Achieving optimal results in proline-based organocatalysis often requires a systematic approach to reaction optimization. The following workflow outlines the key parameters to consider.
Caption: A general workflow for the optimization of proline-catalyzed reactions.
Conclusion and Future Outlook
Proline-based organocatalysis has firmly established itself as a powerful tool in asymmetric synthesis, providing access to a wide array of chiral molecules with high stereocontrol. Its operational simplicity, low cost, and environmentally benign nature make it an attractive methodology for both academic research and industrial applications, particularly in the development of new pharmaceuticals. Future research in this field is likely to focus on expanding the scope of proline-catalyzed reactions to new substrates and transformations, developing more active and selective proline-derived catalysts, and applying these methods to the total synthesis of complex natural products and drug candidates. The continued exploration of the fundamental principles of proline catalysis will undoubtedly lead to further innovations and advancements in the field of organic chemistry.
References
- 1. Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(S)-(-)-N-Boc-prolinol: A Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-N-Boc-prolinol, a protected form of the chiral amino alcohol (S)-prolinol, stands as a cornerstone in modern asymmetric synthesis. Its rigid pyrrolidine framework and orthogonally protected functional groups—a Boc-protected amine and a primary alcohol—provide a robust and versatile scaffold for the stereoselective construction of complex molecular architectures. This technical guide delves into the core features of this compound, detailing its properties, synthesis of key derivatives, and its critical role in the development of chiral catalysts and pharmaceutical agents.
Core Physicochemical Properties
This compound is a white crystalline solid, valued for its stability and solubility in a range of organic solvents. The tert-butoxycarbonyl (Boc) protecting group is pivotal to its utility, as it temporarily masks the nucleophilicity of the pyrrolidine nitrogen, allowing for selective reactions at the hydroxyl group. This protecting group is stable under various conditions but can be readily removed under acidic conditions, offering a versatile handle for synthetic manipulations.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| Melting Point | 62-64 °C | |
| Optical Activity | [α]₂₁/D -48° (c = 1.3 in chloroform) | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in chloroform, methanol, and water (slightly) | |
| CAS Number | 69610-40-8 |
Applications in Asymmetric Synthesis: A Gateway to Chiral Molecules
The primary application of this compound lies in its role as a precursor to a diverse array of chiral ligands, auxiliaries, and catalysts. The inherent chirality of the prolinol backbone is effectively transferred in these applications to control the stereochemical outcome of a wide range of chemical transformations.
Synthesis of Chiral Ligands and Organocatalysts
This compound is a key starting material for the synthesis of highly effective ligands for asymmetric catalysis. These ligands, upon coordination to a metal center, create a chiral environment that directs the stereoselective formation of one enantiomer of the product over the other.
This protocol outlines the synthesis of a key precursor to the Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the asymmetric reduction of ketones. The synthesis begins with the esterification of the closely related N-Boc-D-proline, followed by reaction with a Grignard reagent. A similar transformation can be envisioned starting from this compound via oxidation to the aldehyde followed by Grignard addition.
Step 1: Esterification of N-Boc-D-proline (Illustrative)
-
Dissolve N-Boc-D-proline (1.0 equiv.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise over 1 hour while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester, which can be used in the next step without further purification.[1]
Step 2: Grignard Reaction
-
Prepare a solution of phenylmagnesium bromide (PhMgBr) (3 equiv., typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the N-Boc-D-proline methyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.
-
After the addition is complete, stir the mixture for 1.5 hours at 0 °C.
-
Warm the reaction to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol.[1]
Step 3: Boc Deprotection
-
Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product into an organic solvent, dry, and concentrate to yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol.[1]
Caption: Synthesis of a CBS Catalyst Precursor.
Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction
The oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol, known as the CBS catalyst, is highly effective for the enantioselective reduction of prochiral ketones. The mechanism involves the formation of a chiral complex that directs the hydride transfer from a borane reagent to one face of the ketone.
The key steps in the CBS reduction mechanism are:
-
Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[2][3]
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the chiral framework of the catalyst.[4][5]
-
Stereoselective Hydride Transfer: The coordinated borane then delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. The facial selectivity is dictated by the chiral environment of the catalyst.[2][5]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after workup, the chiral secondary alcohol is obtained. The CBS catalyst is regenerated and can enter another catalytic cycle.[2]
References
Methodological & Application
Synthesis of (S)-(-)-N-Boc-prolinol from L-proline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the chiral building block, (S)-(-)-N-Boc-prolinol, starting from the readily available amino acid, L-proline. The synthesis is a two-step process involving the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid functionality. This protocol offers a reliable and scalable method for producing high-purity this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds and chiral catalysts. Detailed experimental procedures, data presentation in tabular format, and a visual representation of the workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
This compound is a versatile chiral molecule widely employed in asymmetric synthesis. The presence of the pyrrolidine ring, a hydroxyl group, and the Boc-protecting group makes it a crucial intermediate for the synthesis of a variety of biologically active molecules and chiral ligands. Its applications range from the preparation of novel nicotinic acetylcholine receptor ligands to being a key component in the synthesis of antiviral agents. The straightforward and efficient synthesis from L-proline makes it an accessible and indispensable tool for chemists.
The synthetic route described herein involves two key transformations:
-
N-Boc Protection of L-proline: The secondary amine of L-proline is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This step yields N-Boc-L-proline.
-
Reduction of N-Boc-L-proline: The carboxylic acid of N-Boc-L-proline is reduced to the corresponding primary alcohol using a mixed anhydride method followed by reduction with sodium borohydride (NaBH₄). This method is a safer and more convenient alternative to reductions using pyrophoric reagents like lithium aluminum hydride (LAH).
Experimental Protocols
Part 1: Synthesis of (S)-N-Boc-L-proline
This protocol details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate.
Materials:
-
L-proline
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated citric acid aqueous solution
-
Saturated sodium chloride (NaCl) aqueous solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Ethyl ether
Procedure:
-
To a solution of L-proline (0.5 g, 4.35 mmol) in dichloromethane (10 mL), add triethylamine (0.7 mL).
-
Add di-tert-butyl dicarbonate (1.4 g, 6.42 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2.5 hours. The initially cloudy white suspension will become a colorless solution.
-
Wash the organic phase sequentially with a saturated citric acid aqueous solution (3 mL), saturated NaCl aqueous solution (2 x 4 mL), and water.
-
Dry the organic phase over anhydrous MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure. Upon cooling, the resulting colorless oil will solidify.
-
Wash the white solid with a small amount of ethyl ether and dry to obtain (S)-N-Boc-L-proline.
Quantitative Data for (S)-N-Boc-L-proline Synthesis:
| Parameter | Value | Reference |
| Starting Material | L-proline | [1] |
| Product | (S)-N-Boc-L-proline | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | |
| Typical Yield | High | [1] |
| Appearance | White solid | [1] |
Part 2: Synthesis of this compound from (S)-N-Boc-L-proline
This protocol describes the reduction of the carboxylic acid of N-Boc-L-proline to the primary alcohol via a mixed anhydride intermediate.
Materials:
-
(S)-N-Boc-L-proline
-
Tetrahydrofuran (THF), anhydrous
-
N-methylmorpholine (NMM)
-
Ethyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-N-Boc-L-proline in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 equivalents) dropwise to the stirred solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. Stir for 15-30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2-3 equivalents) in a small amount of water or methanol.
-
Cool the NaBH₄ solution to 0 °C and add it portion-wise to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Add ethyl acetate to dilute the reaction mixture.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data for this compound Synthesis and Characterization:
| Parameter | Value | Reference |
| Starting Material | (S)-N-Boc-L-proline | |
| Product | This compound | |
| Molecular Formula | C₁₀H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 62-64 °C | |
| Optical Rotation [α]D²¹ | -48° (c = 1.3 in chloroform) | |
| Typical Yield | Good to excellent |
Synthesis Workflow and Logic
The overall synthetic pathway from L-proline to this compound is a sequential process involving protection followed by reduction. The logic is to first deactivate the nucleophilic amine to prevent side reactions during the reduction of the carboxylic acid.
References
Application Notes and Protocol for Boc Protection of L-Prolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2] L-prolinol, a chiral amino alcohol, is a valuable building block in the synthesis of a variety of pharmaceuticals and chiral catalysts.[3][4] The protection of the secondary amine in L-prolinol as its N-Boc derivative, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a critical step to enable selective reactions at the hydroxyl group and prevent undesired side reactions of the amine.[3][5]
This document provides a detailed protocol for the Boc protection of L-prolinol using di-tert-butyl dicarbonate (Boc₂O). The procedure is robust, scalable, and yields the desired product in high purity.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the secondary amine of L-prolinol on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which decomposes to isobutylene and carbon dioxide.
Data Presentation
The following table summarizes the key quantitative data for the Boc protection of L-prolinol.
| Parameter | Value | Notes |
| Reactants | ||
| L-prolinol | 1.0 eq | |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 eq | A slight excess ensures complete reaction. |
| Triethylamine (Et₃N) | 1.1 - 1.5 eq | Acts as a base to facilitate the reaction. |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | 10 mL / g of L-prolinol | Anhydrous solvent is recommended. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by TLC. |
| Work-up & Purification | ||
| Washing solutions | Saturated aq. NaHCO₃, Water, Brine | To remove unreacted reagents and byproducts. |
| Drying agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Flash column chromatography | Typically using a gradient of ethyl acetate in hexanes. |
| Expected Yield | >90% | Yields are typically high for this reaction. |
Experimental Protocol
Materials:
-
L-prolinol
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-prolinol (1.0 eq). Dissolve the L-prolinol in anhydrous dichloromethane (10 mL per gram of L-prolinol).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-prolinol) is consumed.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove excess Boc₂O and acidic byproducts.
-
Deionized water (2 x volume of organic layer).
-
Brine (1 x volume of organic layer) to aid in the separation of layers.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-L-prolinol as a white solid or colorless oil.[3]
Characterization:
The final product, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation can be measured to confirm the enantiomeric purity.[3]
Storage:
Store the purified N-Boc-L-prolinol in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation.[5]
Visualizations
Reaction Scheme
Caption: Reaction scheme for the Boc protection of L-prolinol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of N-Boc-L-prolinol.
References
Application Notes and Protocols: (S)-(-)-N-Boc-prolinol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-N-Boc-prolinol , a derivative of the naturally occurring amino acid L-proline, serves as a versatile and valuable chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidine framework and defined stereochemistry make it an excellent starting material for the synthesis of various chiral ligands and organocatalysts. These derivatives are instrumental in controlling the stereochemical outcome of a wide array of chemical transformations, which is a critical aspect in the development of pharmaceuticals and other biologically active molecules.
This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a focus on its application as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of ketones.
Application Note 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a Precursor to the CBS Catalyst
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a privileged chiral ligand and a direct precursor to the Corey-Bakshi-Shibata (CBS) catalyst, which is widely employed for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.[1][2] The synthesis commences with this compound, which is first converted to its corresponding methyl ester. Subsequent reaction with a phenyl Grignard reagent affords the N-Boc protected diphenylprolinol, which is then deprotected to yield the target ligand.
Experimental Workflow: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
Caption: Synthetic workflow for (S)-α,α-Diphenyl-2-pyrrolidinemethanol.
Detailed Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol is adapted from established procedures for the synthesis of proline-derived amino alcohols.
Step 1: Esterification of this compound
-
Suspend this compound (1.0 equiv.) in methanol (MeOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc-(S)-proline methyl ester, which can be used in the next step without further purification.
Step 2: Grignard Reaction
-
Prepare a solution of phenylmagnesium bromide (PhMgBr) (3.0 equiv., typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the N-Boc-(S)-proline methyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.
-
After the addition is complete, stir the mixture for 1.5 hours at 0 °C.
-
Warm the reaction to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-diphenylprolinol.
Step 3: Deprotection
-
Dissolve the purified N-Boc-(S)-diphenylprolinol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol.
Application Note 2: Asymmetric Reduction of Prochiral Ketones using the CBS Catalyst
The (S)-α,α-Diphenyl-2-pyrrolidinemethanol synthesized from this compound is a precursor to the (S)-CBS catalyst. This catalyst is highly effective in the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols, a critical transformation in pharmaceutical synthesis.[1][2] The reaction typically employs borane (BH₃) as the stoichiometric reducing agent.
Data Presentation: CBS Reduction of Acetophenone Derivatives
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 (S) |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | 97 | 96 (R)[1] |
| Acetophenone | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol derived catalyst (5) | Borane-THF | THF | High | >95 (R)[3] |
Catalytic Cycle of CBS Reduction
Caption: Generalized catalytic cycle for the CBS reduction.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the asymmetric reduction of acetophenone to (R)-1-phenylethanol using the (S)-CBS catalyst precursor.[3]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 equiv.)
-
Trimethylborate (0.055 equiv.)
-
Borane-THF complex (1 M solution, 1.0 equiv.)
-
Acetophenone (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).
-
Add 1 mL of anhydrous THF and trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) at room temperature and stir the solution for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Add another 1 mL of anhydrous THF, followed by 2 mL (2 mmol, 1.0 equiv.) of 1 M borane-THF solution.
-
Slowly add a solution of acetophenone (240 mg, 2 mmol, 1.0 equiv.) in 3 mL of anhydrous THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Carefully add 10 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic extracts with 1 M hydrochloric acid (10 mL) followed by brine (10 mL).
-
Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvents under reduced pressure.
-
Determine the yield of the crude product. The enantiomeric excess can be determined by chiral HPLC analysis.[3]
Application Note 3: this compound Derivatives in Other Asymmetric Reactions
While the synthesis of the CBS catalyst precursor is a primary application, this compound can also be a starting material for other types of organocatalysts used in asymmetric aldol and Michael addition reactions. The general strategy involves modifying the hydroxyl group and/or deprotecting the amine to generate a bifunctional catalyst. These catalysts typically operate via enamine or iminium ion intermediates.
Although specific protocols with quantitative data for catalysts directly derived from this compound are less commonly reported as a complete synthetic and application sequence in single literature sources, prolinol-derived catalysts, in general, have shown high efficacy.
Data Presentation: Prolinol-Derivative Catalyzed Asymmetric Reactions
| Reaction | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | dr (syn:anti) | ee (%) |
| Aldol Reaction | Prolinamide | Acetone | 4-Nitrobenzaldehyde | 80 | - | 30 |
| Michael Addition | Proline-based reduced dipeptide | Cyclohexanone | Nitrostyrene | up to 95 | 98:2 | up to 98 |
| Michael Addition | (S)-Diphenylprolinol trimethylsilyl ether | Salicylaldehyde | α,β-Unsaturated aldehyde | 45-90 | - | 77-99[4] |
Note: The catalysts in the table above are derived from proline or prolinol derivatives, illustrating the potential of this structural motif. For specific applications, it is crucial to consult the primary literature for the exact catalyst structure and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
Application Notes and Protocols for N-Boc-L-prolinol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-prolinol serves as a cornerstone in the asymmetric synthesis of complex pharmaceutical intermediates due to its inherent chirality and the presence of a versatile protecting group. This document provides detailed application notes and experimental protocols for the utilization of N-Boc-L-prolinol in the synthesis of key pharmaceutical building blocks, with a focus on antiviral and anticancer agents.
Overview of Applications
N-Boc-L-prolinol is a chiral building block widely employed in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it a valuable tool in advanced organic chemistry.[1] Key applications include:
-
Synthesis of Antiviral Intermediates: N-Boc-L-prolinol derivatives are crucial for creating the complex stereochemistry required in potent antiviral drugs. A notable example is the synthesis of intermediates for Ledipasvir, a drug used to treat Hepatitis C.[2]
-
Preparation of Anticancer Drug Scaffolds: The chiral pyrrolidine motif derived from N-Boc-L-prolinol is a key structural element in certain anticancer agents, such as Pyrotinib Maleate.
-
Chiral Auxiliaries in Asymmetric Synthesis: The rigid pyrrolidine ring of N-Boc-L-prolinol and its derivatives provides a well-defined chiral environment, enabling high levels of diastereoselectivity in reactions like alkylations.[3][4] This is critical for producing enantiomerically pure compounds.[5]
-
Peptide Synthesis: It serves as a versatile building block in the synthesis of complex peptide structures with enhanced stability and bioactivity.[5]
Synthesis of a Key Intermediate for Ledipasvir
A key intermediate in the synthesis of the antiviral drug Ledipasvir is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This can be synthesized from a derivative of N-Boc-L-prolinol, tert-butyl (S)-4-methyleneprolinate. The following workflow outlines the key synthetic steps.
This protocol describes a key step in the enantioselective preparation of a 4-substituted proline scaffold.
-
Reaction Setup: To a solution of the glycine imine analogue (1.00 g, 3.4 mmol) and a chinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH2Cl2 (3 mL) at -20 °C, add a solution of 2,3-dibromopropene (1.82 g, 8.5 mmol) in toluene (3.5 mL) and CH2Cl2 (1.5 mL).
-
Reaction Execution: Add 50% aqueous KOH (7.6 mL) to the mixture and stir vigorously for 7 hours at -20 °C.
-
Work-up and Cyclization: Separate the phases and dry the organic layer over anhydrous MgSO4. After filtration, evaporate the solvent. Add CHCl3 (10 mL) and stir the solution overnight at room temperature to facilitate intramolecular cyclization.
-
Purification: Extract the solution with water (3 x 15 mL). The resulting tert-butyl (S)-4-methyleneprolinate can be further purified by chromatography.
| Parameter | Value | Reference |
| Yield | 71% | [2] |
| Enantiomeric Ratio (e.r.) | 95:5 | [2] |
Swern Oxidation of N-Boc-L-prolinol
The oxidation of N-Boc-L-prolinol to the corresponding aldehyde, N-Boc-L-prolinal, is a common transformation in the synthesis of various pharmaceutical intermediates. The Swern oxidation is a mild and efficient method for this purpose.
-
Reagent Preparation: To a solution of dimethyl sulfoxide (DMSO) (5.86 mL, 75.8 mmol) in CH2Cl2 (120 mL) at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise. Stir the solution for 10 minutes.
-
Addition of Alcohol: Add a solution of N-Boc-L-prolinol (5.08 g, 25.2 mmol) in CH2Cl2 (50 mL) dropwise to the reaction mixture. Stir for 20 minutes.
-
Base Addition: Add triethylamine (14.1 mL, 100 mmol) dropwise.
-
Reaction Completion and Work-up: Allow the solution to warm to room temperature and stir for 30 minutes. Add 50 mL of water and extract twice with 100 mL of CH2Cl2.
-
Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting oil by silica gel chromatography using 25% EtOAc/Hexanes as the eluent.
| Parameter | Value |
| Yield | 99% |
| Product Form | Light yellow oil |
Diastereoselective Alkylation using N-Boc-proline Derivatives as Chiral Auxiliaries
N-Boc-proline derivatives can be used as chiral auxiliaries to direct the stereoselective alkylation of enolates, a key reaction in the synthesis of non-proteinogenic amino acids and other chiral molecules.[3] The rigid pyrrolidine ring structure provides a well-defined chiral environment, leading to high diastereoselectivity.[3]
-
Enolate Formation: To a solution of the N-Boc-proline derivative (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, or until completion as monitored by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Alkylating Agent | Diastereomeric Ratio (2S:2R) | Yield (%) | Reference |
| Benzyl Bromide | 6:94 | 85 | [3] |
| Allyl Bromide | 15:85 | 78 | [3] |
| Methyl Iodide | 80:20 | 90 | [3] |
Note: The data presented is for the alkylation of a related N-benzoyl-proline system and is illustrative of the high diastereoselectivity achievable with proline-based chiral auxiliaries.[3] The stereochemical outcome is dependent on the N-protecting group and the alkylating agent.[6]
Conclusion
N-Boc-L-prolinol and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. Their utility as chiral building blocks and auxiliaries enables the efficient and stereocontrolled construction of complex molecules. The provided protocols and data highlight the practical application of N-Boc-L-prolinol in key synthetic transformations, offering a valuable resource for researchers and professionals in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chiral β-Amino Sulfides: An Application Note on Organocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral β-amino sulfides are valuable structural motifs in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This application note provides a detailed overview of the synthesis of these important molecules, with a focus on organocatalytic methodologies. While a specific protocol detailing the direct use of N-Boc-L-prolinol as a catalyst for this transformation is not extensively documented in the literature, this note presents a generalized, representative protocol for the enantioselective addition of thiols to N-Boc protected imines, a common strategy for accessing chiral β-amino sulfides. The provided methodologies and data are based on established organocatalytic principles and aim to serve as a practical guide for researchers in the field.
Introduction
Chiral β-amino sulfides are a critical class of compounds in organic synthesis and medicinal chemistry. Their structural framework is a key component in a variety of pharmaceutical agents, exhibiting a wide range of biological activities. The development of stereoselective methods for the synthesis of these molecules is of paramount importance, as the biological activity of a chiral molecule is often dependent on its stereochemistry. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of such compounds, offering a metal-free and often more sustainable alternative to traditional methods. Proline and its derivatives, including N-Boc-L-prolinol, are well-established chiral organocatalysts that can be employed in a variety of asymmetric transformations.[1]
Applications in Drug Development
The β-amino sulfide moiety is a privileged scaffold in drug discovery. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The sulfur atom can engage in various non-covalent interactions, while the amino group provides a handle for further functionalization and can play a crucial role in binding to biological targets. The chirality of the molecule can dictate its specific interaction with chiral biomolecules such as enzymes and receptors, making enantioselective synthesis a critical aspect of the drug development process.
Generalized Experimental Workflow
The synthesis of chiral β-amino sulfides via the organocatalytic addition of thiols to imines generally follows a straightforward workflow. The key steps include the preparation of the starting materials, the catalytic asymmetric reaction, and the purification and characterization of the final product.
Figure 1. Generalized experimental workflow for the synthesis of chiral β-amino sulfides.
Plausible Catalytic Cycle
While a specific mechanism for an N-Boc-L-prolinol catalyzed reaction is not detailed in the provided literature, a plausible catalytic cycle for a prolinol-derived bifunctional catalyst can be proposed. The catalyst would likely activate the imine and the thiol through hydrogen bonding, thereby facilitating the nucleophilic attack in a stereocontrolled manner.
Figure 2. Plausible catalytic cycle for the synthesis of chiral β-amino sulfides.
Experimental Protocols
The following is a generalized protocol for the organocatalytic asymmetric addition of thiols to N-Boc imines, based on similar reported procedures.[2] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
N-Boc imine (1.0 equiv)
-
Thiol (1.2 equiv)
-
Organocatalyst (e.g., a chiral bifunctional amine-squaramide or a prolinol derivative) (0.05 - 0.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the N-Boc imine (e.g., 0.2 mmol) and the organocatalyst (e.g., 0.02 mmol).
-
Dissolve the solids in the anhydrous solvent (e.g., 2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the thiol (e.g., 0.24 mmol) to the reaction mixture dropwise.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino sulfide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
The following table presents representative data for the synthesis of chiral N,S-acetals, which are structurally related to β-amino sulfides, using a chiral organocatalyst.[2] This data is intended to provide an indication of the typical yields and enantioselectivities that can be achieved in such reactions.
| Entry | Imine Substrate (Ar) | Thiol Substrate (R) | Yield (%) | ee (%) |
| 1 | Phenyl | Benzyl | 95 | 92 |
| 2 | 4-Methoxyphenyl | Benzyl | 98 | 94 |
| 3 | 4-Nitrophenyl | Benzyl | 92 | 90 |
| 4 | 2-Naphthyl | Benzyl | 96 | 93 |
| 5 | Phenyl | 4-Methoxybenzyl | 94 | 91 |
| 6 | Phenyl | Cyclohexyl | 85 | 88 |
Table 1. Representative yields and enantiomeric excesses for the organocatalytic synthesis of chiral N,S-acetals.
Conclusion
The organocatalytic asymmetric synthesis of chiral β-amino sulfides is a rapidly evolving field with significant potential for applications in drug discovery and development. While a specific, detailed protocol for the use of N-Boc-L-prolinol as a direct catalyst for this transformation is not yet widely available, the general principles of organocatalysis and the provided representative protocol offer a solid foundation for researchers to develop their own efficient and stereoselective synthetic routes. Further investigation into the catalytic activity of N-Boc-L-prolinol and other prolinol derivatives for this important transformation is warranted and could lead to the development of novel and highly effective synthetic methodologies.
References
Application Notes and Protocols for the Preparation of Diarylprolinol Ether Catalysts from N-Boc-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of diarylprolinol silyl ether catalysts, a versatile class of organocatalysts widely employed in asymmetric synthesis. The protocols outlined herein commence with commercially available L-proline, detailing its N-protection, esterification, subsequent Grignard reaction to introduce diaryl functionality, and final silylation to yield the active catalyst. These catalysts are instrumental in various stereoselective transformations, including Michael additions and Diels-Alder reactions. This guide is intended to provide researchers with a comprehensive resource for the reliable preparation of these valuable synthetic tools.
Introduction
Diarylprolinol silyl ethers have emerged as powerful organocatalysts in modern organic synthesis, enabling the enantioselective formation of complex molecules.[1][2] Their efficacy stems from their ability to activate substrates through the formation of chiral iminium ions or enamines, effectively guiding the stereochemical outcome of a wide range of chemical reactions.[3][4] The synthesis of these catalysts is a multi-step process that begins with the readily available chiral building block, L-proline. This application note provides a comprehensive, step-by-step guide for the preparation of these catalysts, starting from the protection of L-proline through to the final silylation.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis of a representative diarylprolinol silyl ether catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
Table 1: Synthesis of N-Boc-L-proline
| Reagent/Parameter | Molar Equiv. | Quantity | Notes |
| L-Proline | 1.0 | 18.1 g | |
| (Boc)₂O | 1.5 (approx.) | 25 g (added in portions) | |
| Sodium Hydroxide | 1.0 | 16 g in 100 mL H₂O | To adjust pH to alkaline |
| Solvent | - | Water, Ethyl Acetate | |
| Reaction Time | 5 hours | - | |
| Yield | - | 26.3 g (93.57%) | [5] |
Table 2: Synthesis of N-Boc-L-proline methyl ester
| Reagent/Parameter | Molar Equiv. | Quantity | Notes |
| N-Boc-L-proline | 1.0 | 231 g | |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | 226 g | |
| Methanol | 1.5 | 100 g | |
| Solvent | - | Tetrahydrofuran (THF) | |
| Reaction Time | 2 hours | - | |
| Yield | - | High | A similar procedure for a hydroxyproline derivative gives high yield.[2] |
Table 3: Synthesis of (S)-α,α-Diphenylprolinol
| Reagent/Parameter | Molar Equiv. | Quantity | Notes |
| N-Boc-L-proline methyl ester | 1.0 | 22.9 g | |
| Phenylmagnesium bromide | 2.5 | 250 mL (1M in THF) | |
| Sodium Hydroxide | 10.0 | 40.0 g | For Boc deprotection |
| Solvent | - | THF, Ethanol | |
| Reaction Time | 90 min (Grignard), 12 h (deprotection) | - | |
| Yield | - | 17.44-19.16 g (69-76%) | [6] |
Table 4: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
| Reagent/Parameter | Molar Equiv. | Quantity | Notes |
| (S)-α,α-Diphenylprolinol | 1.0 | 17.7 g | |
| Triethylamine | 1.5 | 14.6 mL | |
| Trimethylsilyl trifluoromethanesulfonate | 1.3 | 16.5 mL | |
| Solvent | - | Dichloromethane (DCM) | |
| Reaction Time | 2.5 hours | - | |
| Yield | - | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-proline
This protocol describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Petroleum ether
-
3M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Reaction flask, stir bar, separatory funnel, rotary evaporator
Procedure:
-
Dissolve L-proline (18.1 g) in 100 mL of water in a reaction flask.
-
Adjust the solution to be alkaline by adding a solution of sodium hydroxide (16 g in water).
-
Add (Boc)₂O (8 g) and stir the reaction for 1 hour.
-
Add another portion of (Boc)₂O (8 g) and stir for an additional hour.
-
Add a final portion of (Boc)₂O (9 g) and stir for 3 hours.[5]
-
Extract the reaction mixture three times with petroleum ether (10 mL each) to remove impurities.
-
Acidify the aqueous layer to pH=3 with 3M HCl.
-
Extract the product three times with ethyl acetate (0.5 L each).
-
Combine the organic layers and wash with brine until neutral.
-
Dry the organic layer over anhydrous sodium sulfate for 6 hours.
-
Filter and concentrate the filtrate under reduced pressure.
-
Add petroleum ether (50 mL) and stir to induce crystallization.
-
Collect the product by centrifugation or filtration and dry to obtain N-Boc-L-proline.
Protocol 2: Synthesis of N-Boc-L-proline methyl ester
This protocol details the esterification of the carboxylic acid of N-Boc-L-proline.
Materials:
-
N-Boc-L-proline
-
Dicyclohexylcarbodiimide (DCC)
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Reaction flask, stir bar, filtration apparatus, rotary evaporator
Procedure:
-
To a solution of N-Boc-L-proline (231 g) in anhydrous THF (1380 g) in a reaction flask, add DCC (226 g).
-
Stir the reaction mixture at 20-30 °C for 1 hour.
-
Slowly add methanol (100 g) dropwise, maintaining the internal temperature at or below 30 °C.
-
After the addition is complete, continue stirring at 20-30 °C for 2 hours, monitoring the reaction by TLC until completion.[2]
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude N-Boc-L-proline methyl ester as a white solid. The crude product can be used in the next step without further purification.
Protocol 3: Synthesis of (S)-α,α-Diphenylprolinol
This protocol describes the addition of two equivalents of a Grignard reagent to the ester, followed by in-situ deprotection of the Boc group.
Materials:
-
N-Boc-L-proline methyl ester
-
Phenylmagnesium bromide (1M solution in THF)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottomed flask, stir bar, addition funnel, condenser, rotary evaporator
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, add phenylmagnesium bromide solution (250 mL, 1M in THF).
-
Dissolve N-Boc-L-proline methyl ester (22.9 g) in anhydrous THF (200 mL) and add it to an addition funnel.
-
Add the ester solution dropwise to the Grignard reagent over 45 minutes.
-
Stir the reaction at room temperature for 90 minutes.[6]
-
Cool the reaction to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (150 mL).
-
Transfer the mixture to a separatory funnel, dilute with water (150 mL), and separate the layers.
-
Extract the aqueous layer three times with diethyl ether (150 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
To the residue, add ethanol (500 mL) and sodium hydroxide (40.0 g).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the ethanol by rotary evaporation.
-
Add water (200 mL) and diethyl ether (200 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer three times with diethyl ether (100 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-α,α-diphenylprolinol, which can be purified by crystallization.
Protocol 4: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
This is the final step to produce the active catalyst by silylating the hydroxyl group.
Materials:
-
(S)-α,α-Diphenylprolinol
-
Triethylamine
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Single-necked round-bottomed flask, stir bar, addition funnel, rotary evaporator
Procedure:
-
In a flame-dried, single-necked flask under a nitrogen atmosphere, dissolve (S)-α,α-diphenylprolinol (17.7 g) in anhydrous DCM (350 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add triethylamine (14.6 mL) via syringe.
-
Add TMSOTf (16.5 mL) dropwise over 30 minutes via an addition funnel.[6]
-
Stir the reaction and allow it to warm to 0 °C over 2 hours.
-
Remove the cooling bath and let the reaction warm to room temperature over 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (100 mL).
-
Dilute with water (100 mL) and transfer to a separatory funnel.
-
Separate the phases and extract the aqueous phase three times with DCM (100 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired diarylprolinol silyl ether.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of diarylprolinol silyl ether catalysts.
Caption: Generalized catalytic cycle for enamine activation by diarylprolinol silyl ethers.
References
- 1. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
N-Boc-L-prolinol as a Precursor for Corey-Bakshi-Shibata (CBS) Catalyst Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the Corey-Bakshi-Shibata (CBS) catalyst, a cornerstone in asymmetric synthesis, utilizing N-Boc-L-prolinol as a key precursor. The CBS catalyst, a chiral oxazaborolidine, is highly effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are critical intermediates in the development of pharmaceuticals.[1] These protocols offer comprehensive guidance on the preparation of the catalyst and its application in asymmetric ketone reduction, supported by quantitative data and visual workflows to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Synthesis of (S)-2-Methyl-CBS-oxazaborolidine
The synthesis of the (S)-2-Methyl-CBS-oxazaborolidine catalyst from N-Boc-L-prolinol involves a two-step process. First, N-Boc-L-prolinol is converted to the key intermediate, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol. This intermediate is then reacted with methylboronic acid to yield the final CBS catalyst.
Step 1: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
While N-Boc-L-prolinol can be used as a starting material, a well-documented and scalable synthesis often starts from the readily available N-Boc-L-proline methyl ester. The critical step in this synthesis is the addition of a phenyl Grignard reagent to the ester functionality to form the diphenylmethanol moiety.[2]
Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol from N-Boc-L-proline Methyl Ester [2]
Materials:
-
N-Boc-L-proline methyl ester
-
Phenylmagnesium bromide (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add phenylmagnesium bromide solution (2.5 equivalents) in THF.
-
Prepare a solution of N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF.
-
Add the N-Boc-L-proline methyl ester solution dropwise to the Grignard reagent at room temperature over approximately 45 minutes.
-
Stir the reaction mixture at ambient temperature for 90 minutes.
-
Cool the reaction to 0 °C using an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from hexanes to yield (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[2]
Note on starting from N-Boc-L-prolinol: The synthesis would first involve the oxidation of the primary alcohol of N-Boc-L-prolinol to the corresponding aldehyde, followed by the addition of the phenyl Grignard reagent.
Step 2: Synthesis of (S)-2-Methyl-CBS-oxazaborolidine
The stable and easily handleable B-methylated CBS catalyst is prepared by the condensation of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol with methylboronic acid.[3]
Protocol: Synthesis of (S)-2-Methyl-CBS-oxazaborolidine [3]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equivalent) and methylboronic acid (1.1 equivalents) in toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.
-
The solid catalyst should be stored under an inert atmosphere.[3]
Application: Asymmetric Reduction of Prochiral Ketones (Corey-Itsuno Reduction)
The CBS catalyst is renowned for its high efficiency and enantioselectivity in the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[1][4] The reaction is typically carried out using a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[1]
General Protocol for Asymmetric Ketone Reduction[3][5]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Prochiral ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M or 2 M solution)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, nitrogen-purged flask, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%).
-
Dissolve the catalyst in anhydrous THF and cool the solution to the desired temperature (e.g., -30 °C to 0 °C).
-
Slowly add the borane reagent (e.g., BMS, 1.0 M in THF, 0.6-1.5 equivalents) to the catalyst solution and stir for approximately 15 minutes to form the active catalyst-borane complex.[5][6]
-
In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane complex solution, maintaining the reaction temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at low temperature by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Acidify the mixture with HCl solution and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
Quantitative Data
The following table summarizes the typical performance of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in the asymmetric reduction of various prochiral ketones.
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |
| Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 |
| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 |
| 2-Butanone | (R)-2-Butanol | - | 3 |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | - | 13 |
| 2'-Fluoroacetophenone | (R)-1-(2-Fluorophenyl)ethanol | >90 | >95 |
| 1-Indanone | (S)-1-Indanol | ~90 | >95 |
Data compiled from various sources.[3]
Diagrams
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the synthesis workflow for the CBS catalyst and the catalytic cycle of the asymmetric ketone reduction.
Caption: Workflow for the synthesis of (S)-2-Methyl-CBS-oxazaborolidine.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CBS Catalysts [sigmaaldrich.com]
- 5. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Swern Oxidation of N-Boc-prolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the Swern oxidation of N-Boc-L-prolinol to its corresponding aldehyde, N-Boc-L-prolinal. The Swern oxidation is a widely utilized method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is particularly valued for its compatibility with a wide range of functional groups and its ability to be performed under gentle, low-temperature conditions, which minimizes side reactions such as racemization, a critical consideration for chiral substrates like N-Boc-prolinol.[3][4] This protocol details the necessary reagents, step-by-step methodology, purification techniques, and expected outcomes.
Introduction
The oxidation of N-Boc-prolinol to N-Boc-prolinal is a key transformation in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceutical drug development. The resulting aldehyde is a versatile building block for various subsequent reactions. The Swern oxidation employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[1][2] The reaction is conducted at cryogenic temperatures (typically -78 °C) and quenched with a hindered amine base, such as triethylamine or diisopropylethylamine (Hünig's base), to yield the desired aldehyde.[1][5] The byproducts of this reaction, including dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile and can be readily removed, simplifying purification.[1] However, due to the generation of toxic carbon monoxide and the foul odor of dimethyl sulfide, this procedure must be carried out in a well-ventilated fume hood.[1][5]
Experimental Protocol
This protocol is adapted from established literature procedures for the Swern oxidation of N-Boc-protected amino alcohols.[6]
Materials:
-
(S)-(-)-N-Boc-2-Prolinol (N-Boc-L-prolinol)
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O), deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activator Formation: To a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (3.0 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel, ensuring the internal temperature does not exceed -60 °C.[5] Stir the resulting mixture for 10-15 minutes at -78 °C.
-
Alcohol Addition: A solution of (S)-(+)-N-Boc-2-Prolinol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the activated DMSO solution.[6] The rate of addition should be controlled to maintain the reaction temperature at -78 °C. The mixture is stirred for an additional 20-30 minutes at this temperature.
-
Base Quench: Triethylamine (4.0-5.0 equivalents) is added dropwise to the reaction mixture.[6] The addition of the base is exothermic, so careful control of the addition rate is necessary to keep the temperature below -60 °C. After the addition is complete, the reaction mixture is stirred for another 10 minutes at -78 °C and then allowed to warm to room temperature over approximately 30 minutes.[6]
-
Work-up: Quench the reaction by adding water to the flask.[6] Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.[6]
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[6] The crude N-Boc-L-prolinal can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes (e.g., 25% EtOAc/Hexanes) as the eluent.[6]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (S)-(+)-N-Boc-2-Prolinol | [6] |
| Product | (S)-(+)-N-Boc-2-Prolinal | [6] |
| Yield | 99% | [6] |
| Purification Method | Silica Gel Chromatography (25% EtOAc/Hexanes) | [6] |
| Mass Spectrometry | ES (+) MS m/e = 200 (M+H) | [6] |
Safety Precautions
-
The Swern oxidation should always be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the pungent, unpleasant odor of dimethyl sulfide.[1]
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction is conducted at very low temperatures (-78 °C). Use appropriate cryogenic gloves and exercise caution when handling dry ice and acetone.
-
The reaction can be exothermic, particularly during the addition of DMSO and triethylamine. Maintain slow, controlled addition rates and monitor the internal temperature closely.
-
Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide, which is responsible for the strong odor.[1]
Visualizations
Experimental Workflow
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
Application of (S)-(-)-N-Boc-prolinol in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-N-Boc-prolinol, a chiral amino alcohol derived from L-proline, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the preparation of peptides with a C-terminal prolinol moiety. The incorporation of this non-canonical amino alcohol at the C-terminus can significantly impact the peptide's conformational properties, stability, and biological activity. This modification is of particular interest in drug discovery and development for creating novel peptide-based therapeutics with enhanced pharmacological profiles.
This document provides detailed application notes and protocols for the utilization of this compound in Boc-strategy SPPS. It covers the essential steps from resin functionalization to the final cleavage of the peptide prolinol, supported by quantitative data and visual workflows to guide researchers in this specialized synthetic approach.
Core Principles and Advantages
The use of this compound in SPPS allows for the synthesis of peptides where the C-terminal carboxylic acid is replaced by a hydroxymethyl group. This modification can:
-
Enhance Metabolic Stability: The absence of a C-terminal carboxylate can confer resistance to carboxypeptidases, thereby increasing the in vivo half-life of the peptide.
-
Modulate Receptor Binding: The change in the C-terminal functionality can alter the peptide's interaction with its biological target, potentially leading to improved affinity or selectivity.
-
Influence Peptide Conformation: The prolinol residue can induce specific secondary structures, influencing the overall three-dimensional shape of the peptide.
The synthesis is typically performed using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc group serves as a temporary Nα-amino protecting group, which is removed by acid treatment (e.g., trifluoroacetic acid - TFA), while more acid-stable groups like benzyl ethers are used for side-chain protection.
Data Presentation
The following tables summarize key quantitative parameters associated with the use of this compound in a typical Boc-SPPS workflow.
Table 1: Resin Loading and Synthesis Parameters
| Parameter | Value | Notes |
| Resin Type | Merrifield or Wang Resin | Selection depends on the desired cleavage conditions. |
| Initial Resin Loading | 0.3 - 1.0 mmol/g | Determined by the efficiency of this compound esterification. |
| This compound Excess | 2 - 4 equivalents | Relative to the reactive groups on the resin for initial loading. |
| Boc-Amino Acid Excess (Coupling) | 2 - 4 equivalents | Relative to the resin loading for each coupling cycle. |
| Coupling Reagent Excess | 2 - 4 equivalents | e.g., HBTU, HATU, DIC/HOBt. |
| Deprotection Time (Boc Removal) | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM). |
| Coupling Time | 1 - 2 hours | Can be monitored by a colorimetric test (e.g., Kaiser test for primary amines, Chloranil or Isatin test for secondary amines). |
Table 2: Expected Yields and Purity
| Parameter | Expected Range | Factors Influencing Outcome |
| Loading Efficiency of this compound | 60 - 90% | Dependent on the esterification method and reaction conditions. |
| Coupling Efficiency per Cycle | >99% | Sequence-dependent; difficult couplings may require double coupling. |
| Overall Crude Peptide Yield | 15 - 40% | Highly dependent on peptide length, sequence, and efficiency of each step. |
| Crude Peptide Purity (by HPLC) | 30 - 60% | Purification is typically required to remove truncated and deletion sequences. |
| Final Purified Peptide Yield | 5 - 20% | Dependent on the efficiency of the purification steps (e.g., HPLC). |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in the solid-phase synthesis of peptides with a C-terminal prolinol using this compound.
Protocol 1: Attachment of this compound to Merrifield Resin
This protocol describes the esterification of this compound to chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
This compound
-
Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with shaker/stirrer
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, e.g., 1.0 mmol/g substitution) in DMF (10 mL) for 1-2 hours in a reaction vessel.
-
Preparation of this compound Salt (Cesium Salt Method):
-
Dissolve this compound (2.0 mmol, 2 eq.) in a mixture of DMF (5 mL) and MeOH (5 mL).
-
Add a solution of Cs₂CO₃ (1.0 mmol, 1 eq.) in water (1 mL) and stir for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the cesium salt. Dry thoroughly under high vacuum.
-
-
Esterification:
-
Drain the DMF from the swollen resin.
-
Add a solution of the dried this compound cesium salt in DMF (10 mL) to the resin.
-
Heat the reaction mixture to 50-60°C and shake for 12-24 hours.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Determination of Loading: The loading of this compound on the resin can be determined by cleaving the Boc group and quantifying the released amine using a colorimetric assay (e.g., picric acid titration) or by cleaving the prolinol from a small sample of resin and analyzing by HPLC.
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc-Strategy)
This protocol outlines a single cycle of amino acid coupling following the attachment of this compound to the resin.
Materials:
-
This compound-functionalized resin
-
Boc-protected amino acids
-
TFA
-
DCM
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2 x 10 mL) for 2 minutes each.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a suitable colorimetric test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide-Prolinol from the Resin
This protocol describes the final cleavage of the peptide from the resin to yield the C-terminal prolinol peptide.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Diethyl ether (cold)
-
Specialized HF cleavage apparatus (if using HF)
Procedure (using HF): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: Place the dried resin in the HF reaction vessel and add a scavenger cocktail (e.g., 1 mL of p-cresol/p-thiocresol/anisole mixture per gram of resin).
-
HF Cleavage:
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and wash with additional cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove any insoluble material.
-
Lyophilize the aqueous solution to obtain the crude peptide prolinol as a powder.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the solid-phase synthesis of peptides using this compound.
Caption: Workflow for SPPS of C-terminal peptide prolinols.
Caption: Detailed Boc-SPPS cycle for one amino acid addition.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a reliable method for the preparation of peptides with a C-terminal prolinol modification. While the initial attachment to the resin requires specific esterification conditions, the subsequent peptide chain elongation follows standard Boc-SPPS protocols. The final cleavage, typically employing strong acids like HF, yields the desired peptide prolinol. Careful optimization of each step is crucial for achieving good yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers venturing into the synthesis of these valuable peptide analogues.
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-prolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-prolinol, a chiral amino alcohol, is a critical building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its protected amine and free hydroxyl group make it a versatile intermediate for introducing the prolinol moiety in multi-step syntheses. The considerations for producing N-Boc-prolinol on a large scale differ significantly from bench-scale synthesis, with a greater emphasis on cost-effectiveness, safety, scalability of workup and purification procedures, and process robustness. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the large-scale synthesis of N-Boc-prolinol.
Key Synthetic Strategies for Large-Scale Production
There are two primary and industrially viable routes for the large-scale synthesis of N-Boc-prolinol:
-
Reduction of N-Boc-proline: This is a widely used method that starts from the readily available and relatively inexpensive N-Boc-proline. The carboxylic acid is reduced to the corresponding alcohol.
-
Boc Protection of L-prolinol: This route involves the protection of the secondary amine of L-prolinol using di-tert-butyl dicarbonate (Boc anhydride). This method is straightforward but depends on the availability and cost of L-prolinol.
The choice between these two strategies often depends on the cost and availability of the starting materials, the desired purity of the final product, and the available manufacturing infrastructure.
Data Presentation: Comparison of Large-Scale Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to N-Boc-prolinol on a large scale. The data is compiled from literature and adapted from similar industrial processes.
| Parameter | Route 1: Reduction of N-Boc-proline | Route 2: Boc Protection of L-prolinol |
| Starting Materials | N-Boc-proline, Reducing Agent (e.g., NaBH₄/I₂, Vitride®, or LiAlH₄) | L-prolinol, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH or Et₃N) |
| Typical Solvents | Tetrahydrofuran (THF), Toluene | Dichloromethane (DCM), Water, Toluene |
| Typical Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Work-up Procedure | Quenching, filtration, extraction, solvent swap | Extraction, washing |
| Purification Method | Crystallization, Distillation | Crystallization, Extraction |
| Typical Yield | 80 - 95% | 90 - 98% |
| Typical Purity (post-purification) | >98% | >99% |
| Key Advantages | Utilizes a more readily available starting material (N-Boc-proline). | High-yielding and generally faster reaction. |
| Key Disadvantages | Requires careful handling of reactive reducing agents. May require more complex work-up. | L-prolinol can be more expensive than N-Boc-proline. |
Mandatory Visualizations
Logical Relationship of Synthetic Strategies
Caption: Overview of the two primary synthetic routes to N-Boc-prolinol.
Experimental Workflow: Reduction of N-Boc-proline
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling in Boc-SPPS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The following sections address common issues in a question-and-answer format, offering detailed protocols and data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling in Boc-SPPS?
Incomplete coupling is a frequent challenge in SPPS that can stem from several factors, often related to the specific peptide sequence or reaction conditions. Key causes include:
-
Steric Hindrance: Amino acids with bulky side chains, particularly β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] This slows down reaction kinetics and can prevent the reaction from reaching completion under standard conditions.[1][2]
-
Peptide Aggregation: As the peptide chain elongates (typically between 6 to 16 residues), it can fold into secondary structures, such as β-sheets, and aggregate on the resin.[3][4] This aggregation can render the reactive N-terminus inaccessible to incoming reagents, leading to failed coupling.[1][5] This is especially common for hydrophobic sequences.[3]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, reaction time, and temperature significantly impacts efficiency.[1] Inadequate activation of the amino acid or instability of the activated species can result in an incomplete reaction.[1]
-
Poor Resin Swelling: The solid support must be adequately solvated for reagents to diffuse and react efficiently.[4] Poor swelling of the resin can limit the accessibility of the peptide chain, hindering the coupling process.[1][6]
Q2: How can I detect incomplete coupling during my synthesis?
Regular monitoring after each coupling step is critical for a successful synthesis. The most widely used method is a qualitative colorimetric test performed on a small sample of resin beads.
The Ninhydrin Test (Kaiser Test) is a highly sensitive method for detecting the presence of free primary amines, which signify an incomplete coupling reaction.[1][7] Ninhydrin reacts with primary amines to produce an intense blue-purple color.[7][8] A negative test (yellow or colorless) indicates that the coupling has gone to completion.[7][9]
It is important to note that the standard Ninhydrin test is not reliable for N-terminal proline (a secondary amine), which requires an alternative like the Isatin or Chloranil test.[8]
Q3: My Ninhydrin test is positive, indicating an incomplete reaction. What is the immediate first step?
If a monitoring test indicates the presence of unreacted amines, the most direct initial step is to perform a second coupling, often called recoupling or double coupling .[2][5] This involves washing the resin to remove byproducts and unreacted reagents from the first attempt and then repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[2][5]
Q4: Recoupling was unsuccessful and the Ninhydrin test is still positive. What are my subsequent options?
If a second coupling does not resolve the issue, several strategies can be employed, ranging from modifying reaction conditions to terminating the unreacted chains.
-
Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like DCC/DIC, switching to a more potent uronium/aminium or phosphonium salt-based reagent can overcome difficult couplings.[2][9] These reagents are known for higher reactivity and efficiency, especially with hindered amino acids.[1][10]
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents) and extending the reaction time can help push a sluggish reaction to completion.[2]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the rate of a slow coupling reaction.[2]
-
Alter the Solvent: To disrupt potential peptide aggregation, consider switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic agent like DMSO.[3]
-
Capping: If a significant amount of unreacted amine remains after these attempts, it is crucial to permanently block these chains to prevent the formation of deletion sequences.[1] This process, known as "capping," typically involves acetylating the unreacted N-termini with acetic anhydride.[1][9] Capped sequences are truncated but are generally easier to separate from the full-length target peptide during purification.[11]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Reactivity | Key Advantages |
| DCC/DIC | Carbodiimide | Standard | Cost-effective for routine couplings. |
| HBTU | Aminium Salt | High | Highly efficient, widely used for difficult couplings.[9][10] |
| HATU | Aminium Salt | Very High | More reactive than HBTU, excellent for sterically hindered residues.[2][10] |
| HCTU | Aminium Salt | High | Reactivity is generally between HBTU and HATU; cost-effective alternative to HATU.[10] |
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test
This protocol is used to detect free primary amines on the peptide-resin.[8]
Reagents:
-
Solution A: 1.0 mL of a KCN solution (16.5 mg in 25 mL H₂O) diluted in 49 mL of pyridine.[8]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[8]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[8]
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.[12]
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[8][9]
-
Heat the tube in a heating block or water bath at 100-110°C for 3-5 minutes.[8][9]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Meaning | Recommended Action |
| Yellow / Colorless | Complete Coupling: No free primary amines detected. | Proceed to the next deprotection step. |
| Blue / Purple Beads | Incomplete Coupling: Free primary amines are present.[9] | Do not proceed. Initiate troubleshooting (e.g., Recoupling).[9] |
Protocol 2: Double Coupling (Recoupling)
This procedure should be implemented immediately after a positive Ninhydrin test.[5]
-
Drain the initial coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and excess reagents from the first attempt.[2]
-
Prepare a fresh coupling solution containing the activated Boc-amino acid, using the same or slightly higher equivalents as the initial coupling.[2]
-
Add the new solution to the resin and agitate for the recommended time (e.g., 1-2 hours, or longer for difficult sequences).[2][10]
-
After the second coupling is complete, wash the resin with DMF (3x).[2]
-
Perform another Ninhydrin test to verify the completion of the reaction.[2] If the test is negative, proceed with the synthesis. If it remains positive, consider modifying conditions or capping.
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.[9]
-
After the final unsuccessful coupling attempt, wash the peptide-resin with DMF (3 times).[9]
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[9]
-
Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[9]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[9]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Racemization with Boc-Protected Amino Acids
Welcome to the technical support center for peptide synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization when using Boc-protected amino acids in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, which leads to the conversion of a pure L-enantiomer into a mixture of both L- and D-isomers.[1] The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The presence of D-amino acid impurities can result in a final peptide product with reduced or even no biological activity, and these diastereomeric impurities can be very challenging to remove during purification.[2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the coupling step?
A2: The most prevalent mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid group is activated by a coupling reagent. This activated intermediate can cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be removed by a base in the reaction mixture, leading to a loss of chirality.[1][2]
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2][3] The imidazole side chain of histidine can catalyze this process.[2][4] Other amino acids that require careful consideration include Phenylalanine (Phe) and Aspartic acid (Asp).[2]
Q4: How does the choice of coupling reagent affect the level of racemization?
A4: The selection of a coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): While effective, they can lead to significant racemization if used without additives.[1][5]
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents, when used with additives, generally result in lower levels of racemization compared to carbodiimides alone.[1]
Q5: What reaction conditions can promote the formation of oxazolone and increase racemization?
A5: Several factors can contribute to increased oxazolone formation and subsequent racemization:
-
Strong activation of the carboxylic acid group.[6]
-
The use of strong bases.[6]
-
Prolonged reaction times.[6]
-
The absence of racemization-suppressing additives when using carbodiimides.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| High levels of D-diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.[1] | Switch to a uronium/aminium or phosphonium-based coupling reagent like HBTU, HATU, or PyBOP. Alternatively, always include a racemization-suppressing additive like HOBt, HOAt, or Oxyma when using a carbodiimide.[1] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA).[1] | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures, especially in microwave-assisted synthesis.[1][7] | Conduct the coupling at a lower temperature, such as 0 °C, particularly during the activation step.[1] For microwave synthesis, consider lowering the temperature for the coupling of sensitive amino acids.[7][8] | |
| Prolonged Activation Time: Allowing the Boc-amino acid to remain in its activated state for an extended period before coupling.[1] | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1] | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The bulky side chain of some amino acids (e.g., Valine) can slow down the coupling reaction.[1] | Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1] |
| Poor Solvation: In solid-phase peptide synthesis (SPPS), poor swelling of the resin can hinder the reaction. | Ensure adequate solvation of the peptide-resin. Solvents like DMF and NMP are often effective.[9] |
Key Experimental Protocols & Data
Role of Additives in Suppressing Racemization
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[3][10] They work by forming active esters that are more stable and less prone to forming the problematic oxazolone intermediate.[11][12]
Comparison of Common Additives:
| Additive | pKa | Key Advantages |
| HOBt | 4.60[10][11] | Cost-effective and widely used.[13] |
| HOAt | 3.28[10][11] | More acidic and superior at suppressing racemization, especially for sensitive amino acids, due to its electron-withdrawing properties.[11][12] |
| 6-Cl-HOBt | 3.35[10] | More acidic than HOBt, offering enhanced racemization suppression. |
| Oxyma | A safer and effective alternative to benzotriazole-based additives.[1][6] |
HOAt has consistently demonstrated superiority over HOBt in minimizing epimerization in various studies.[11]
Protocol for a Low-Racemization Coupling Reaction
This protocol is a general guideline for minimizing racemization during the coupling of a Boc-protected amino acid in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin in a suitable solvent like DMF. Perform the deprotection of the N-terminal Boc group using an appropriate reagent (e.g., TFA in DCM). Neutralize the resin with a base like DIEA in DMF. Wash the resin thoroughly with DMF.
-
Coupling Mixture Preparation (In-situ Activation):
-
In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents) and an additive like HOAt or Oxyma (3-5 equivalents) in DMF.
-
Add a hindered base such as 2,4,6-collidine (3-5 equivalents) to this solution.
-
-
Coupling Reaction:
-
Add the amino acid/additive/base solution to the washed and deprotected peptide-resin.
-
Immediately add the coupling reagent (e.g., DIC, 3-5 equivalents) to the reaction vessel.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for 2-4 hours with gentle agitation.[7]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove any unreacted reagents and by-products.
-
Visualizing the Racemization Pathway and Prevention
The following diagrams illustrate the key chemical pathways and the logic behind selecting the right conditions to avoid racemization.
Caption: Mechanism of racemization via the oxazolone intermediate.
Caption: Key strategies to suppress racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Reactions for N-Boc-Prolinol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-prolinol and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when working with N-Boc-prolinol derivatives?
A1: The primary challenges include difficulties with the oxidation of N-Boc-prolinol to its corresponding aldehyde, managing side reactions during subsequent peptide coupling steps, and ensuring the stability of the Boc protecting group.
Q2: How can I improve the yield and purity of the oxidation of N-Boc-prolinol to N-Boc-prolinal?
A2: Careful selection of the oxidation method and precise control of reaction conditions are crucial. Mild oxidation conditions are necessary to prevent over-oxidation and other side reactions. Commonly used methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1] Both are known for their mildness and compatibility with sensitive functional groups like the Boc protecting group.[2][3]
Q3: What are the key side reactions to be aware of when using N-Boc-proline in peptide synthesis?
A3: Two significant side reactions are epimerization and diketopiperazine (DKP) formation.[4] Epimerization involves the change in stereochemistry at the alpha-carbon of the proline residue, which can be influenced by the coupling reagents, base, and temperature.[4] DKP formation is a cyclization reaction that can occur, particularly when proline is at the C-terminus of a dipeptide, leading to truncation of the peptide chain.[4][5]
Q4: Under what conditions is the N-Boc protecting group unstable?
A4: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] While generally stable to basic and nucleophilic conditions, prolonged exposure to strong bases should be avoided.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion during Oxidation of N-Boc-Prolinol
Symptoms:
-
TLC or LC-MS analysis shows significant starting material (N-Boc-prolinol) remaining after the reaction.
-
The isolated yield of N-Boc-prolinal is consistently low.
Possible Causes & Solutions:
-
Insufficient Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used. For both Swern and Dess-Martin oxidations, a slight excess of the reagent is typically employed.
-
Reaction Temperature (Swern Oxidation): The Swern oxidation requires cryogenic temperatures (typically -78 °C) for the formation of the reactive intermediate.[7] Deviation from this temperature can lead to the decomposition of the intermediate and reduced efficiency.
-
Reagent Quality: Ensure that the Dess-Martin periodinane is fresh and has been stored properly, as it can be sensitive to moisture.[8] For the Swern oxidation, use high-purity DMSO and oxalyl chloride.
-
Reaction Time: While both reactions are generally rapid, monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for your specific setup.
Problem 2: Formation of Impurities during Oxidation
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the product and starting material.
-
LC-MS analysis indicates the presence of byproducts.
Possible Causes & Solutions:
-
Over-oxidation: Although less common with mild oxidants, over-oxidation to the carboxylic acid can occur. Ensure the reaction is quenched promptly upon completion.
-
Epimerization (Swern Oxidation): The use of triethylamine as a base in the Swern oxidation can sometimes lead to epimerization at the alpha-carbon.[8] Using a bulkier base like diisopropylethylamine (DIPEA) can help mitigate this side reaction.
-
Side Reactions of Swern Reagents: If the reaction temperature is not maintained at -78°C, side reactions such as the formation of mixed thioacetals can occur.[7]
Problem 3: Low Yield and Peptide Truncation in Peptide Coupling with N-Boc-Proline
Symptoms:
-
LC-MS analysis shows a significant peak corresponding to a cyclic dipeptide (diketopiperazine).
-
The yield of the full-length peptide is lower than expected, especially when proline is the second amino acid in the sequence.
Possible Causes & Solutions:
-
Diketopiperazine (DKP) Formation: The cyclic structure of proline makes it prone to intramolecular cyclization.[5]
-
Minimize Time of Free Amine Exposure: After Boc deprotection, the free N-terminal amine can attack the ester linkage to the resin. Combining the neutralization and coupling steps can reduce the time the free amine is available for this side reaction.[4]
-
Choice of Preceding Amino Acid: The rate of DKP formation is influenced by the amino acid preceding proline.[9][10]
-
Problem 4: Presence of Diastereomeric Impurities in the Final Peptide
Symptoms:
-
Chiral HPLC or NMR analysis of the purified peptide indicates the presence of a diastereomer.
Possible Causes & Solutions:
-
Epimerization during Coupling: The activation and coupling of N-Boc-proline can be accompanied by a loss of stereochemical integrity.
-
Optimize Coupling Reagents: Avoid using carbodiimides like DCC or DIC in combination with HOBt, particularly in DMF, as this can promote epimerization.[4] Uronium/aminium-based reagents such as HBTU, HATU, or HCTU are generally associated with lower rates of epimerization.[4]
-
Control the Base: Use a sterically hindered or weaker base, such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), instead of stronger bases like DIEA.[4]
-
Manage Reaction Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures can increase the rate of epimerization.[4]
-
Quantitative Data Summary
Table 1: Comparison of Common Oxidation Methods for Primary Alcohols
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Typical Yield | High (often >90%) | High (often >90%) |
| Reaction Temp. | -78 °C | Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Advantages | Mild conditions, reliable | Mild conditions, neutral pH, rapid |
| Disadvantages | Requires cryogenic temps, malodorous byproduct, toxic gas generation[2] | Expensive, potentially explosive[2] |
Table 2: Influence of Coupling Reagents on Proline Epimerization
| Coupling Reagent Combination | Solvent | Base | Relative Epimerization Rate |
| DIC/HOBt | DMF | DIEA | High[4] |
| HATU | DMF | TMP/NMM | Low[4] |
| HCTU | DMF | TMP/NMM | Low[4] |
| HBTU | DMF | TMP/NMM | Low[4] |
| Data is illustrative and highlights general trends. |
Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-L-Prolinol
This protocol is adapted from a general procedure for Swern oxidation.[11]
Materials:
-
N-Boc-L-prolinol
-
Anhydrous Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve DMSO (2.4 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 10 minutes at -78 °C.[11]
-
Dissolve N-Boc-L-prolinol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.[11]
-
Add DIPEA or Et₃N (5.0 equivalents) dropwise. A precipitate may form. Continue stirring at -78 °C for another 10 minutes.[11]
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinal. Further purification can be achieved by flash chromatography.
Protocol 2: Dess-Martin Oxidation of N-Boc-L-Prolinol
This protocol is based on general procedures for Dess-Martin oxidation.[3][12]
Materials:
-
N-Boc-L-prolinol
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
Dissolve N-Boc-L-prolinol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-prolinal. Purification can be performed by flash chromatography.
Visualizations
Caption: Workflow for the oxidation of N-Boc-prolinol.
Caption: Troubleshooting logic for low reaction yields.
Caption: Decision pathway for addressing peptide coupling side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude N-Boc-Prolinol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Boc-prolinol via column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of crude N-Boc-prolinol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | The solvent system is too non-polar. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] |
| The product may have degraded on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Product elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[1] |
| Poor separation of N-Boc-prolinol from impurities. | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the N-Boc-prolinol.[2] |
| Column was overloaded with crude material. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Streaking of the product spot on TLC and broad bands on the column. | The sample was too concentrated when loaded. | Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent and ensure it is fully dissolved before loading.[2] |
| The compound is acidic or basic and is interacting with the silica. | For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. | |
| Low yield of purified product. | Partial deprotection of the Boc group on the acidic silica gel. | As mentioned, deactivating the silica gel with triethylamine may prevent this. Workup and purification should be performed promptly. |
| The product is co-eluting with a UV-inactive impurity. | Analyze fractions by another method, such as mass spectrometry or a different TLC staining technique, to identify hidden impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of N-Boc-prolinol?
A1: A common and effective starting solvent system is a mixture of hexane and ethyl acetate.[1] Given the presence of the polar hydroxyl group in N-Boc-prolinol, a starting ratio of around 7:3 to 1:1 hexane/ethyl acetate is a reasonable starting point.[3] This should be optimized using TLC prior to running the column.
Q2: How can I monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the best way to monitor the purification. By spotting the crude mixture and collecting fractions from the column to run on a TLC plate, you can determine which fractions contain your pure product.
Q3: What are the likely impurities in crude N-Boc-prolinol?
A3: Common impurities can arise from the synthesis process. These may include unreacted L-proline, byproducts from the Boc-protection step such as di-tert-butyl dicarbonate, and any side-products from the reduction of the carboxylic acid to the alcohol.[4][5]
Q4: What is the expected Rf value for N-Boc-prolinol?
A4: The Rf value is highly dependent on the exact solvent system. For a moderately polar compound like N-Boc-prolinol, which contains a hydroxyl group, an ideal Rf for column chromatography is between 0.2 and 0.4.[2] You should adjust your hexane/ethyl acetate ratio to achieve an Rf in this range. For example, if the Rf is too low in 7:3 hexane/EtOAc, you should increase the proportion of ethyl acetate.[3]
Q5: Can the N-Boc protecting group be cleaved during silica gel chromatography?
A5: The Boc group is sensitive to acid and silica gel is slightly acidic. While short exposure during chromatography is usually fine, prolonged contact or the presence of highly acidic impurities can lead to some deprotection.[6] If this is a concern, the silica gel can be neutralized by adding a small amount of triethylamine to the eluent.
Quantitative Data Summary
The following table provides typical parameters for the purification of N-Boc-prolinol and similar compounds. Note that optimal conditions will vary depending on the specific impurities present in the crude mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A very common and effective solvent system.[1] |
| Typical Gradient | Start with a lower polarity (e.g., 8:2 Hex/EtOAc) and gradually increase the polarity (e.g., to 1:1 Hex/EtOAc). | A gradient helps to first elute non-polar impurities and then the desired product. |
| Target Rf on TLC | 0.2 - 0.4 | This Rf range generally provides good separation in column chromatography.[2] |
| N-Boc-Prolinol Properties | Melting Point: 62-64 °C | This can be used to confirm the identity and purity of the final product. |
Experimental Protocol: Flash Column Chromatography of N-Boc-Prolinol
This protocol outlines a general procedure for the purification of N-Boc-prolinol using flash chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude N-Boc-prolinol in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3, 1:1) to find the system that gives an Rf value of approximately 0.2-0.4 for the product spot.[2]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (typically a 30:1 to 100:1 weight ratio of silica to crude material).
-
Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar solvent mixture determined from your TLC analysis.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude N-Boc-prolinol in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
Maintain a constant flow rate, either by gravity or with gentle positive pressure (flash chromatography).
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing them (e.g., using a UV lamp if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate).
-
Combine the fractions that contain the pure N-Boc-prolinol.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Boc-prolinol.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
References
Technical Support Center: Preventing Diketopiperazine Formation in Proline-Containing Peptides during SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during Solid-Phase Peptide Synthesis (SPPS), particularly when proline residues are involved.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of DKP formation in your experiments and to provide actionable solutions.
Problem 1: Low yield of the desired peptide, with a major impurity peak corresponding to the mass of a cyclic dipeptide.
-
Possible Cause: Formation of cyclo(Pro-Xaa) diketopiperazine, leading to cleavage of the dipeptide from the resin.[1][2] This is especially prevalent when proline is the second amino acid in the sequence.[1][3][4]
-
Solution:
-
Modify the Deprotection and Neutralization Protocol: Minimize the time the free N-terminal amine is present. An in situ neutralization protocol, where the protonated peptide-resin is added directly to the activated amino acid solution containing a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), can be highly effective.[2][4]
-
Couple Pre-formed Dipeptides: Synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin bypasses the vulnerable dipeptide-resin intermediate.[4]
-
Lower the Reaction Temperature: Performing the coupling and deprotection steps at a lower temperature can reduce the rate of DKP formation.[3][4]
-
Problem 2: Presence of deletion sequences, specifically missing two amino acids corresponding to the N-terminal dipeptide.
-
Possible Cause: "Traceless" DKP formation, where the DKP is formed and washed away, leaving behind a resin with a free hydroxyl group. Subsequent amino acids can then couple to this site, leading to a peptide sequence missing the first two residues.[1][5]
-
Solution:
-
Utilize Sterically Hindered Resins: Resins like 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric hindrance around the linkage point, making the intramolecular cyclization less favorable.[6][7][8]
-
Employ Alternative Fmoc Deprotection Reagents: A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce both conventional and traceless DKP formation compared to the standard 20% piperidine in dimethylformamide (DMF).[5][9][10]
-
Problem 3: Inconsistent synthesis yields, particularly with sequences containing a penultimate proline.
-
Possible Cause: The penultimate proline residue stabilizes the transition state for Fmoc deprotection, leading to self-deprotection and subsequent DKP formation, even in the absence of piperidine.[3][11][12] This can be exacerbated by prolonged hold times in solvents like DMF.[3][12]
-
Solution:
-
Minimize Post-Coupling Hold Times: Proceed to the next deprotection or coupling step as soon as the previous reaction is complete to minimize the time the unstable intermediate is exposed to the solvent.[3]
-
Solvent Selection: The rate of self-deprotection is solvent-dependent, with DMSO being the fastest, followed by DMF, NMP, and ACN being the slowest.[12] Consider using NMP or ACN for sensitive sequences.
-
Use of Additives: The addition of oxyma-based additives can improve the stability of the peptide intermediate and reduce DKP formation.[3][12]
-
Alternative Protecting Groups: The use of the Bsmoc (1,1-dioxo-benzo[b]thiophene-2-yl-methyl-oxy-carbonyl) protecting group can eliminate DKP formation.[3][12]
-
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a major issue in SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during SPPS.[1] It occurs through an intramolecular cyclization of the N-terminal dipeptide, which leads to cleavage of the peptide from the resin support.[1] This side reaction reduces the overall yield of the desired peptide and complicates the purification process.[1] In some cases, it can lead to "traceless" deletion of the N-terminal dipeptide, making it difficult to detect without careful analysis.[1]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: Peptide sequences with a proline residue at the second position (penultimate position) from the N-terminus are highly prone to DKP formation.[1][3][4] This is due to the conformational properties of proline that favor the cis-amide bond conformation, which is a prerequisite for the cyclization reaction.[3][13] Glycine at the N-terminus or C-terminus of the dipeptide also increases susceptibility.[3]
Q3: How does the choice of resin affect DKP formation?
A3: The type of resin and its linker can significantly influence DKP formation. Wang resin, which links the peptide via an ester bond, is more susceptible to DKP formation and subsequent cleavage.[1][14] Sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can effectively suppress DKP formation by sterically hindering the intramolecular cyclization.[6][7][8]
Q4: Can the choice of coupling reagent impact DKP formation?
A4: While the deprotection step is the primary trigger for DKP formation, the coupling of the third amino acid is a critical step where DKP formation competes with chain elongation. Using highly efficient coupling reagents like HATU or PyBOP can promote rapid peptide bond formation, thereby minimizing the time the free N-terminal amine is available for cyclization.[1][15]
Q5: Are there alternative N-terminal protecting groups that can prevent DKP formation?
A5: Yes, the Bsmoc (1,1-dioxo-benzo[b]thiophene-2-yl-methyl-oxy-carbonyl) protecting group has been shown to be an effective alternative to Fmoc for suppressing DKP formation.[3][12] Another strategy involves using a p-nitrobenzyloxycarbonyl (pNZ) group as a temporary protecting group for the α-amino function.[14] More recently, the photolabile Picoc protecting group has been shown to eliminate DKP formation as its removal does not require piperidine.[16]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various factors on DKP formation.
Table 1: Effect of Deprotection Conditions on DKP Formation
| Dipeptide Sequence | Deprotection Reagent | DKP Formation (%) | Reference |
| Fmoc-Cys(Trt)-Pro-OH | 20% Piperidine/DMF | 13.8 | [5] |
| Fmoc-Cys(Trt)-Pro-OH | 5% Piperidine/DMF | 12.2 | [5] |
| Fmoc-Cys(Trt)-Pro-OH | 5% Piperazine/DMF | <4 | [5] |
| Fmoc-Cys(Trt)-Pro-OH | 5% Piperazine/NMP | <4 | [5] |
| Fmoc-Cys(Trt)-Pro-OH | 2% DBU, 5% Piperazine/NMP | 3.6 | [5][10] |
| Model depsipeptide | Fmoc-SPPS (Piperidine) | 91 | [16] |
| Model depsipeptide | Picoc-SPPS (Photocatalytic) | 15 | [16] |
Table 2: Impact of Penultimate Proline on Fmoc Self-Deprotection and DKP Formation
| Peptide Intermediate on Resin | Solvent | Hold Time (h) | Self-Deprotection (%) | desXaaXaa Formation (%) | Reference |
| Fmoc-Pro-Pro-Ser-resin | DMF | 96 | Fast | Fast (up to 1.55% DKP in solution) | [3] |
| Fmoc-Pro-Pro-Ser-resin | - | 24 | 60 | - | [3] |
| Fmoc-Pro-Ala-Ser-resin | - | 24 | 0 | - | [3] |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | DMF | 650 | - | ~15 | [3][12] |
| Fmoc-Pro-Pro-Pro-Ser-resin | DMF | 650 | - | ~25 | [3][12] |
| Fmoc-Gly-Pro-Ser-resin | DMF | 650 | - | ~5 | [3][12] |
| Fmoc-Pro-resin | DMF | 650 | - | ~80 (desProPro) | [3][12] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle Prone to DKP Formation
-
Resin Swelling: Swell Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to the resin using a standard coupling procedure (e.g., DIC/Oxyma in DMF for 2 hours).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[1][6]
-
Washing: Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using a standard coupling procedure.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). This step is highly susceptible to DKP formation.
-
Washing: Wash the resin thoroughly with DMF.
-
Continue Peptide Elongation.
Protocol 2: Optimized Fmoc-SPPS Cycle to Minimize DKP Formation
-
Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Pro-OH).
-
Optimized Fmoc Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP (2 x 5-10 min).[1][5][10]
-
Washing: Immediately wash the resin with NMP after deprotection.
-
In situ Neutralization and Coupling of Third Amino Acid: Add the deprotected peptide-resin to a pre-activated solution of the third Fmoc-amino acid containing DIEA.[2]
-
Continue Peptide Elongation.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Comparison of standard and optimized SPPS workflows to prevent DKP formation.
Caption: Troubleshooting logic for addressing DKP formation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. pubs.acs.org [pubs.acs.org]
strategies to improve yield in proline-catalyzed aldol reactions
Welcome to the technical support center for proline-catalyzed aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: Why is the yield of my proline-catalyzed aldol reaction low?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Here are common causes and troubleshooting steps:
-
Suboptimal Solvent Choice: The solvent plays a critical role in the reaction's success.[1][2][3] Proline has poor solubility in many common organic solvents, which can limit its catalytic activity.[4][5] Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are often used because they can solubilize proline to an acceptable extent.[3][4] However, even in these solvents, issues can arise. For instance, a mixture of acetone and chloroform has been found to be optimal for reactions with certain aliphatic aldehydes.[6] Protic solvents like methanol can sometimes lead to poor stereocontrol, while pure water may result in low reactivity.[3][4]
-
Presence of Excess Water: While a small amount of water can be beneficial, an excess can be detrimental to the reaction.[7] Water is a product of the enamine formation step and its presence can shift the equilibrium, hindering the catalytic cycle.
-
Inappropriate Catalyst Loading: The amount of proline catalyst used is crucial. While higher catalyst loading can increase the reaction rate, it can also lead to undesired side reactions. It's important to find the optimal balance for your specific substrates.
-
Side Reactions: Several side reactions can compete with the desired aldol reaction, reducing the yield. These include self-aldolization of the aldehyde, aldol condensation, and the formation of oxazolidinones, which are parasitic species that can sequester the catalyst.[6][8][9]
-
Low Reaction Temperature: While lower temperatures can improve enantioselectivity, they can also significantly slow down the reaction rate, leading to low conversion and yield if the reaction time is not adjusted accordingly.[10]
Q2: My reaction has a low enantioselectivity. How can I improve it?
Achieving high enantioselectivity is a key goal in asymmetric catalysis. If you are observing poor stereocontrol, consider the following:
-
Solvent Effects: The choice of solvent significantly impacts enantioselectivity.[1][2] For example, in the reaction of cyclopentanone with aromatic aldehydes, the enantiomeric ratio (er) can vary from 65:35 in hexane to 95:5 in DMSO.[2]
-
Water Content: The presence of a small, controlled amount of water can surprisingly enhance enantioselectivity in some cases.[11] For the reaction between acetone and isatin, adding a small quantity of water has been shown to increase the enantiomeric excess.[11]
-
Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity.[10] However, this may require longer reaction times to achieve good conversion.
-
Additives: The addition of co-catalysts or additives can influence the transition state and improve stereoselectivity. For example, the use of chiral diols as additives has been shown to significantly improve enantioselectivity.[12]
Q3: The reaction is very slow. What can I do to increase the reaction rate?
Slow reaction kinetics can be a practical challenge. Here are some ways to accelerate your proline-catalyzed aldol reaction:
-
Solvent Optimization: The solvent can have a dramatic effect on the reaction rate. For instance, adding chloroform to a DMSO/acetone solvent system has been shown to speed up the reaction.[1]
-
Water as an Additive: In some systems, the addition of a small amount of water can accelerate the reaction.[7]
-
Acidic Additives: The addition of a catalytic amount of a weak acid, such as acetic acid, can increase the reaction rate.[10] However, strong acids may have a detrimental effect.[10]
-
Increase Temperature: While this may negatively impact enantioselectivity, increasing the reaction temperature will generally increase the reaction rate. A careful balance must be struck based on the desired outcome.
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst loading for a proline-catalyzed aldol reaction?
There is no single optimal catalyst loading, as it depends on the specific substrates and reaction conditions. Catalyst loadings can range from as low as 1 mol% to 30 mol% or higher.[4][13] It is recommended to screen a range of catalyst loadings for your specific reaction to find the best balance between reaction rate, yield, and enantioselectivity.
Q5: Can I use water as a solvent for proline-catalyzed aldol reactions?
While proline is soluble in water, using pure water as a solvent often leads to poor reactivity.[3][4] However, water/methanol mixtures have been shown to be effective reaction media.[3][4] In some cases, reactions can be performed "on water," where a heterogeneous mixture can lead to rate acceleration.
Q6: What are common side reactions and how can I minimize them?
Common side reactions include:
-
Self-aldolization of the aldehyde: This is more prevalent with unbranched aldehydes.[5] Using a large excess of the ketone donor can help suppress this.[13]
-
Aldol condensation: This leads to the formation of α,β-unsaturated carbonyl compounds.
-
Oxazolidinone formation: Proline can react reversibly with aldehydes or ketones to form oxazolidinones, which are catalytically inactive.[8] The equilibrium can be shifted away from oxazolidinone formation by adjusting the concentration of the reactants.
To minimize these side reactions, it is crucial to optimize the reaction conditions, including the ratio of reactants, catalyst loading, and solvent.
Quantitative Data Summary
The following tables summarize the effect of various parameters on the yield and enantioselectivity of proline-catalyzed aldol reactions based on literature data.
Table 1: Effect of Solvent on Yield and Enantiomeric Excess (ee)
| Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [13] |
| 4-Nitrobenzaldehyde | Cyclohexanone | Water | High | High | [14] |
| 4-Nitrobenzaldehyde | Cyclohexanone | Methanol | High | High | [14] |
| Benzaldehyde | Cyclohexanone | MeOH/H₂O | 78 | 95 | [4] |
Table 2: Effect of Additives on Reaction Outcome
| Aldehyde | Ketone | Additive (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | (S)-BINOL (1) | - | 90 | 98 | [12] |
| Benzaldehyde | Cyclohexanone | Acetic Acid | Acetonitrile | - | Increased | [10] |
| Isatin | Acetone | Water | Neat | Increased | Increased | [11] |
Experimental Protocols
General Procedure for a Proline-Catalyzed Aldol Reaction:
This is a general protocol that should be optimized for specific substrates.
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0-10.0 mmol) in the chosen solvent (2.0 mL), add (S)-proline (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of a proline-catalyzed aldol reaction.
Caption: A troubleshooting workflow for low yield in proline-catalyzed aldol reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. studylib.net [studylib.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring N-Boc-Pyrrolidinol Reactions by Chiral HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring N-Boc-pyrrolidinol reactions using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral HPLC analysis of N-Boc-pyrrolidinol.
Issue 1: Poor or No Enantiomeric Separation
If you are observing poor peak resolution or no separation between the enantiomers of N-Boc-pyrrolidinol, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition: The ratio of solvents in your mobile phase is critical for achieving separation. For polysaccharide-based columns, a common mobile phase is a mixture of n-hexane and isopropanol (IPA). A typical starting point is a 90:10 (v/v) ratio.[1][2] Systematically adjust this ratio to improve resolution. For macrocyclic glycopeptide-based columns, reversed-phase or polar organic modes can be effective.[1][3]
-
Adjust Flow Rate: The standard flow rate is often 1.0 mL/min.[1][2] Reducing the flow rate can sometimes increase resolution, as it allows for more interaction between the analyte and the chiral stationary phase.[2]
-
Evaluate Column Temperature: Temperature can significantly impact enantioselectivity. A typical starting temperature is 25°C.[1][2] Experiment with slight variations in temperature to see if it improves your separation.
-
Check Column Health: The performance of a chiral stationary phase (CSP) can degrade over time. If you notice a sudden decrease in performance, consider flushing the column according to the manufacturer's instructions. If the column is old or has been exposed to incompatible solvents, it may need to be replaced.[2]
-
Ensure Proper Sample Solvent: Ideally, your sample should be dissolved in the mobile phase to prevent peak distortion.[2] If a different solvent is necessary for solubility, inject the smallest possible volume.
Issue 2: Peak Tailing
Peak tailing can be caused by several factors:
-
Column Overloading: Injecting a sample that is too concentrated can lead to broad and tailing peaks. Try diluting your sample and injecting a smaller volume.[2]
-
Contamination: Particulate matter or contaminants in your sample or mobile phase can interfere with the chromatography. Ensure all solvents and your sample are properly filtered.[2]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can affect peak shape. While N-Boc-pyrrolidinol is not strongly ionizable, other components in your reaction mixture might be.[2]
-
Column Degradation: As mentioned previously, a deteriorating column can lead to poor peak shape.
Issue 3: No Peaks Detected
If you are not observing any peaks for your N-Boc-pyrrolidinol sample, check the following:
-
Detector Settings: Ensure your UV detector is set to an appropriate wavelength. For N-Boc-pyrrolidinol, detection is often performed at 210 nm.[1][2]
-
Sample Preparation: Double-check your sample preparation to ensure the compound of interest is present at a detectable concentration.
-
Injection Issues: Verify that the autosampler or manual injector is functioning correctly and that the correct injection volume is being delivered.
-
System Leaks: Check the HPLC system for any leaks that could prevent the sample from reaching the detector.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for separating N-Boc-pyrrolidinol enantiomers?
A1: The two main types of CSPs that are effective for the chiral separation of N-Boc-pyrrolidinol are polysaccharide-based and macrocyclic glycopeptide-based columns.[1]
-
Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®, Phenomenex Lux®): These are widely used and consist of a chiral polymer like cellulose or amylose derivative on a silica support.[1] They work well with normal-phase mobile phases (e.g., n-hexane/isopropanol).[1]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC®): These utilize macrocyclic glycopeptides like vancomycin or teicoplanin bonded to silica.[1] They are robust and can be used in reversed-phase, polar organic, and normal-phase modes.[1][3]
Q2: What is a good starting mobile phase for chiral HPLC analysis of N-Boc-pyrrolidinol?
A2: A good starting point depends on your chosen column.
-
For a polysaccharide-based column , an isocratic mixture of n-hexane and isopropanol (IPA), typically starting at a 90:10 (v/v) ratio, is recommended.[1][2]
-
For a macrocyclic glycopeptide-based column in reversed-phase mode, a mobile phase of methanol and an aqueous buffer (e.g., 20 mM ammonium acetate) can be used.[1]
Q3: How should I prepare my sample for analysis?
A3: It is recommended to prepare a stock solution of your sample at a concentration of approximately 1 mg/mL.[1] The ideal solvent for your sample is the mobile phase you are using for the analysis.[2]
Q4: What is the typical flow rate for this type of analysis?
A4: A standard flow rate of 1.0 mL/min is commonly used.[1][2] However, this can be adjusted to optimize separation.
Q5: At what wavelength should I set my UV detector?
A5: A UV detection wavelength of 210 nm is generally suitable for monitoring N-Boc-pyrrolidinol.[1][2]
Experimental Protocols
Below are detailed experimental protocols for the chiral HPLC analysis of N-Boc-pyrrolidinol using both polysaccharide-based and macrocyclic glycopeptide-based columns.
Method 1: Polysaccharide-Based CSP (Normal Phase)
This method is based on a general protocol for the enantiomeric separation of N-Boc protected compounds.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.[1][2]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.[1]
Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This method is adapted from general guidelines for the separation of N-Boc protected amino acids.[1][3]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] methanol; (90:10, A:B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Prepare a stock solution of the sample in methanol at a concentration of approximately 1 mg/mL.[1]
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for N-Boc-Pyrrolidinol Analysis [1]
| Feature | Polysaccharide-Based CSPs | Macrocyclic Glycopeptide-Based CSPs |
| Chiral Selector | Cellulose or Amylose Derivatives | Vancomycin, Teicoplanin |
| Primary Interactions | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Hydrogen bonding, ionic interactions, inclusion complexation |
| Typical Mobile Phases | Normal Phase (Hexane/Alcohol), Polar Organic Mode | Reversed-Phase, Polar Organic Mode, Normal Phase |
| Advantages | High success rate for a wide range of compounds, excellent resolution | Broad selectivity, high stability, multimodal capabilities |
| Considerations | Coated versions may have solvent limitations. | May require longer equilibration times. |
Table 2: Typical HPLC Method Parameters
| Parameter | Method 1 (Polysaccharide-Based) | Method 2 (Macrocyclic Glycopeptide-Based) |
| Column | CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm)[1] | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v)[1] | 20 mM Ammonium Acetate (pH 6):Methanol (90:10, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] |
| Temperature | 25 °C[1] | 25 °C[1] |
| Detection | 210 nm[1] | 230 nm[1] |
| Injection Volume | 10 µL[1] | 5 µL[1] |
Visualizations
Caption: A generalized workflow for the chiral HPLC analysis of N-Boc-pyrrolidinol.
Caption: A logical workflow for troubleshooting poor enantiomeric separation in chiral HPLC.
References
improving peak resolution in chiral HPLC analysis of prolinol derivatives
Welcome to the technical support center for the chiral HPLC analysis of prolinol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the chiral HPLC analysis of prolinol derivatives?
Poor peak resolution in chiral HPLC is often a result of several factors. The most common issues include suboptimal mobile phase composition, inappropriate stationary phase selection, poor peak shape (fronting or tailing), and inadequate method parameters such as temperature and flow rate.[1][2] Selectivity plays a critical role, and it can be influenced by the mobile phase, stationary phase, and temperature.[1]
Q2: How does the mobile phase composition affect the separation of prolinol derivative enantiomers?
The mobile phase composition is a critical factor in achieving good chiral separation. For prolinol derivatives, a normal-phase HPLC method often yields good results.[3][4] The choice of organic modifier and additives can dramatically impact resolution. For instance, in the separation of proline derivatives, small changes in the percentage of ethanol in a hexane mobile phase have been shown to significantly alter resolution, suggesting that hydrogen bonding plays a key role in chiral recognition.[3][4] The addition of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.[3][4][5]
Q3: When should I consider derivatization for the analysis of prolinol derivatives?
Derivatization should be considered when prolinol derivatives lack a strong chromophore, leading to poor UV detection.[4] Derivatization with a fluorescent reagent can enhance detection sensitivity.[4] Additionally, forming diastereomers through derivatization with a chiral reagent (e.g., Marfey's reagent) can allow for separation on a standard achiral reversed-phase column, which can be a cost-effective alternative to chiral columns.[6][7][8]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is a common issue where the peak asymmetry factor is greater than 1.2.[9] This can be caused by interactions between basic analytes and acidic silanol groups on the silica surface of the column.[10][11]
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Basic functional groups in prolinol derivatives can interact with residual silanol groups on the column's stationary phase.[9][11]
-
Insufficient Buffer or Additive: A buffer helps maintain a constant ionization state for the analyte and suppresses silanol ionization.[10]
-
Column Contamination or Degradation: A contaminated guard or analytical column can lead to peak tailing.
-
Solution: First, remove the guard column to see if the problem persists. If the analytical column is the issue, follow an appropriate restoration procedure or replace the column if necessary. Regularly flushing the column can help prevent this.[12]
-
Problem 2: Peak Fronting
Peak fronting occurs when the front of the peak is asymmetrically broadened.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[13][14][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[13][14][16]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Column Bed Deformation: A void at the column inlet can cause the sample to spread unevenly.[12]
-
Solution: Inspect the column for physical damage. If a void is suspected, reversing the column and flushing it may help. If the problem persists, the column may need to be replaced.[9]
-
Quantitative Data Summary
The following tables summarize typical experimental parameters for the chiral HPLC analysis of prolinol derivatives based on cited literature.
Table 1: Mobile Phase Compositions for Chiral Separation of Prolinol Derivatives
| Prolinol Derivative Type | Column Type | Mobile Phase | Additive | Reference |
| General Proline Derivatives | Chiralpak AD-H | Hexane/Ethanol | 0.1% TFA | [3][4] |
| D/L Proline Isomers | CHIRALPAK-IA | Ethanol | 0.1% TFA | [4] |
| L-Prolinamide (derivatized) | Hypersil BDS C18 | Buffer/Acetonitrile (78:22) | 3.0 mL/L Triethylamine in buffer | [6][7] |
Table 2: Optimized Chromatographic Conditions for Derivatized L-Prolinamide
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) | [6][7] |
| Mobile Phase | Buffer:Acetonitrile (78:22) | [6][7] |
| Buffer | 3.0 mL/L Triethylamine in water, pH 6.0 | [6][7] |
| Flow Rate | 0.7 mL/min | [6][7] |
| Column Temperature | 30°C | [6][7] |
| Detection Wavelength | 335 nm | [6][7] |
| Injection Volume | 10 µL | [7] |
Experimental Protocols
Protocol 1: Chiral Separation of Prolinol Derivatives using Normal-Phase HPLC
This protocol is based on methods developed for the separation of proline derivative enantiomers.[3][4]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).
-
Mobile Phase: Prepare a mobile phase of Hexane and Ethanol. The exact ratio should be optimized for the specific derivative, starting with a ratio around 90:10 (Hexane:Ethanol).
-
Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
-
Sample Preparation:
-
Dissolve the prolinol derivative sample in the mobile phase to a suitable concentration.
-
-
Chromatographic Conditions:
-
Set the flow rate to a typical value for the column (e.g., 1.0 mL/min).
-
Maintain the column temperature at a constant value (e.g., 25°C). Column temperature can be varied to optimize separation.[3]
-
Set the UV detector to an appropriate wavelength for the analyte.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
If peak resolution is poor, adjust the percentage of ethanol in the mobile phase. Even a 1% change can have a significant impact.[4]
-
Protocol 2: Separation of Prolinol Derivative Diastereomers after Derivatization
This protocol is adapted from a method for separating L-prolinamide enantiomers after derivatization with Marfey's reagent.[6][7]
-
Derivatization:
-
Prepare a solution of your prolinol derivative.
-
React the sample with Marfey's reagent (or a similar chiral derivatizing agent) according to the reagent manufacturer's instructions to form diastereomers.
-
-
System Preparation:
-
HPLC System: A standard reversed-phase HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (4.6 x 250mm, 5.0µm) or a similar C18 column.
-
Mobile Phase: Prepare a mixture of buffer and acetonitrile (e.g., 78:22).
-
Buffer: Prepare a buffer solution (e.g., 3.0 mL/L Triethylamine in water, with pH adjusted to 6.0 with o-phosphoric acid).[6][7]
-
-
Sample Preparation:
-
After the derivatization reaction is complete, dilute the sample with a suitable diluent (e.g., Water:Acetonitrile, 50:50 v/v).[6]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized sample and record the chromatogram. The two diastereomers should be well-resolved on the achiral column.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Troubleshooting workflow for addressing peak fronting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. hplc.eu [hplc.eu]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. restek.com [restek.com]
Validation & Comparative
A Comparative Guide to (S)-(-)-N-Boc-prolinol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for advancements in pharmaceuticals and material science, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular tools temporarily impart chirality to a prochiral substrate, guiding the formation of a desired stereoisomer with high precision. This guide provides an objective comparison of (S)-(-)-N-Boc-prolinol-derived auxiliaries with other widely adopted chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. By presenting supporting experimental data, detailed methodologies, and mechanistic visualizations, this document aims to equip researchers with the critical information needed to select the most effective chiral auxiliary for their synthetic challenges.
General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries function by covalently bonding to a substrate, creating a chiral environment that sterically and electronically biases the approach of a reagent to one of two diastereotopic faces. This directed attack leads to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered and reused.
A Comparative Guide: N-Boc-D-proline vs. L-proline as Organocatalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the choice of catalyst precursor is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic transformation. L-proline, a naturally occurring amino acid, has long been celebrated as a workhorse organocatalyst. Its derivative, N-Boc-D-proline, offers a strategic alternative for accessing the opposite enantiomer of a target molecule and for the synthesis of more complex, tailored catalysts. This guide provides an objective, data-driven comparison of N-Boc-D-proline and L-proline, focusing on their roles as precursors for organocatalysts in asymmetric synthesis.
Core Principles: A Tale of Two Prolines
L-proline and N-Boc-D-proline are fundamentally different in their immediate application in organocatalysis. L-proline, with its secondary amine and carboxylic acid moieties, is a bifunctional catalyst capable of activating both nucleophiles and electrophiles, typically through an enamine catalytic cycle.[1][2] It is readily available and widely used for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[3]
N-Boc-D-proline, on the other hand, is a protected amino acid. The tert-butoxycarbonyl (Boc) group on the nitrogen atom renders it catalytically inactive in reactions that proceed via an enamine intermediate under standard conditions.[4] Its primary role is that of a chiral building block for the synthesis of more sophisticated D-proline-derived organocatalysts.[4][5] The key distinctions are summarized below:
| Feature | L-proline | N-Boc-D-proline |
| Chirality | L-configuration | D-configuration |
| Catalytic Activity | Directly active as an organocatalyst | Catalytically inactive due to Boc protection |
| Primary Role | Organocatalyst | Chiral precursor for organocatalyst synthesis |
| Stereochemical Outcome | Leads to one enantiomer of the product | Used to synthesize catalysts that produce the opposite enantiomer |
| Solubility | Generally soluble in polar protic and aprotic solvents | Improved solubility in organic solvents due to the Boc group |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. L-proline is a well-established catalyst for this transformation. Organocatalysts derived from N-Boc-D-proline are designed to provide access to the enantiomeric aldol products.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-proline | 20-30 | DMSO | 4-96 | 62-99 | 93:7 to >95:5 | 96 to >99 |
| (S)-Diphenylprolinol TMS Ether¹ | 1 - 10 | Toluene / CH₂Cl₂ | 1 - 5 | >90 | >95:5 | >99 (anti) |
| L-proline-based Chiral Ionic Liquid² | 10 | Ethanol | 24-48 | High | - | up to 97 |
¹ Synthesized from the corresponding proline derivative. ² Represents a more complex catalyst system derived from proline. Note: Reaction conditions and substrates may vary between studies, affecting direct comparability.
The data indicates that while L-proline is an effective catalyst, derivatives synthesized from proline precursors can offer advantages such as lower catalyst loadings and faster reaction times.[6]
Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a three-component reaction that yields valuable β-amino carbonyl compounds. Similar to the aldol reaction, L-proline is a widely used catalyst. Catalysts derived from N-Boc-D-proline would be employed to synthesize the opposite enantiomer of the Mannich product.
Table 2: Performance Comparison in the Asymmetric Mannich Reaction
| Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-proline | p-Nitrobenzaldehyde, Acetone, p-Anisidine | 35 | DMSO | - | 50 | - | 94 |
| L-proline | Acetaldehyde, N-Boc-imines | 20 | Dioxane | 2-4 | 40-58 | >98:2 | >99 |
Note: Reaction conditions and substrates vary significantly between these examples.
Experimental Protocols
General Procedure for L-proline Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the reaction between an aldehyde and a ketone catalyzed by L-proline.[7]
-
To a stirred solution of the aldehyde (0.3 mmol) in a mixture of methanol (40 µL) and water (10 µL) is added L-proline (0.03 mmol, 10 mol%).
-
The ketone (1.5 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for the desired time, with the reaction progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of a D-prolinamide Organocatalyst from N-Boc-D-proline
This protocol outlines the general steps for synthesizing a more complex organocatalyst from N-Boc-D-proline.[5]
-
Amide Coupling: N-Boc-D-proline is coupled with a desired amine (e.g., a chiral diamine) using a standard peptide coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane (DCM).
-
Boc Deprotection: The Boc protecting group is removed from the resulting N-Boc-D-prolinamide by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Purification: The resulting D-prolinamide organocatalyst is purified by an appropriate method, such as column chromatography or recrystallization.
Catalytic Cycles and Workflows
The catalytic cycle for L-proline and the synthetic workflow for creating a catalyst from N-Boc-D-proline can be visualized as follows:
Caption: Catalytic cycle of an L-proline catalyzed aldol reaction.
Caption: General workflow for synthesizing a D-prolinamide organocatalyst.
Conclusion
The choice between L-proline and N-Boc-D-proline as an organocatalyst precursor is dictated by the synthetic goal. L-proline serves as a readily available, effective, and economical organocatalyst for a multitude of asymmetric reactions. N-Boc-D-proline, while not a direct catalyst, is an indispensable chiral synthon for accessing the opposite enantiomeric series of products and for the rational design of next-generation, high-performance organocatalysts. By understanding the distinct roles and applications of these two proline-based precursors, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired chiral targets with high efficiency and stereoselectivity.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
N-Boc-Proline as a Superior Synthon for Complex Chiral Catalysts: A Comparative Guide
In the realm of asymmetric organocatalysis, the synthesis of highly efficient and selective catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. While L-proline itself is a foundational "simplest enzyme" in this field, its derivatization into more complex catalytic structures often unlocks significantly enhanced performance.[1] This guide provides a comprehensive comparison of catalysts synthesized using N-Boc-proline as a chiral building block against simpler proline-based catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.
The primary advantage of N-Boc-proline lies in its role as a versatile intermediate rather than a direct catalyst.[2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical modifications at the carboxylic acid position, which is crucial for constructing sophisticated, high-performance catalysts.[2]
Key Advantages of Using N-Boc-Proline:
-
Enabling Selective Reactions: The Boc group deactivates the nucleophilicity of the proline amine, permitting reactions like amide bond formation to occur exclusively at the carboxylic acid moiety without interference.[2]
-
Facilitating Purification: By increasing the lipophilicity of the proline molecule, the Boc group simplifies the purification of synthetic intermediates using techniques like chromatography.[2]
-
Controlled Deprotection: The Boc group is stable under a variety of reaction conditions but can be reliably removed with acid, such as trifluoroacetic acid (TFA), to unmask the secondary amine at a strategic point in the synthesis.[2]
-
Access to Complex Architectures: This strategic protection allows for the construction of advanced catalyst structures, such as prolinamides and diarylprolinol ethers, which often exhibit superior yields, faster reaction times, and higher enantioselectivity compared to unmodified proline.[2]
Comparative Performance in Asymmetric Reactions
The efficacy of catalysts is benchmarked in key carbon-carbon bond-forming reactions. The following data summarizes the performance of catalysts derived from N-Boc-proline (demonstrated by advanced proline derivatives) in comparison to unmodified L-proline in the asymmetric aldol and Michael addition reactions.
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (Configuration) |
| (S)-Proline | 30 | DMSO | 96 | 68 | 95:5 | 76 (S) |
| (S)-Proline | 20 | MeOH/H₂O | 48 | 99 | 93:7 | 96 (S) |
| Diphenylprolinol TMS Ether | 5 | CH₂Cl₂ | 2 | 99 | >99:1 | >99 (R) |
| (S)-Proline-Tetrazole Analog | 10 - 20 | Various | 24 - 72 | 60 - 85 | Varies | 80 - 95 (anti) |
Note: Diphenylprolinol TMS Ether and Proline-Tetrazole Analogs are examples of complex catalysts synthesized from proline derivatives like N-Boc-proline.
Table 2: Performance in the Asymmetric Michael Addition of Ketones to β-Nitrostyrene [2]
| Catalyst | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| L-Proline | Cyclohexanone | 20 | DMSO | 96 | 99 | 20 |
| L-Proline | Propanal | 10 | NMP | 24 | 91 | 92 |
| Diarylprolinol Silyl Ether* | Propanal | 1 | Toluene | 0.5 | 98 | 99 |
Note: Diarylprolinol Silyl Ethers are advanced catalysts constructed using proline building blocks, a process facilitated by N-protected intermediates like N-Boc-proline.
Mechanistic Insight: The Enamine Catalytic Cycle
Proline and its derivatives catalyze reactions such as the aldol and Mannich additions through a well-established enamine catalytic cycle. The catalyst's secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophilic acceptor (e.g., an aldehyde). Subsequent hydrolysis releases the product and regenerates the catalyst, ready to start a new cycle. The chiral environment of the proline-based catalyst dictates the stereochemical outcome of the reaction.[1][3]
Caption: Generalized enamine catalytic cycle for proline-catalyzed reactions.
Experimental Protocols
General Procedure for Synthesizing a Prolinamide Catalyst from N-Boc-Proline
This protocol outlines the synthesis of a more complex prolinamide catalyst, a process enabled by the use of N-Boc-proline.
Caption: Workflow for synthesizing a prolinamide catalyst using N-Boc-proline.
-
Amide Coupling: To a solution of N-Boc-proline (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂), add a coupling agent such as EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 20 minutes.
-
Addition of Amine: Add the desired chiral amine (1.0 eq) and a base like triethylamine (Et₃N) (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography to yield the N-Boc-protected prolinamide.[2]
-
Boc Deprotection: Dissolve the purified N-Boc-prolinamide in CH₂Cl₂ and add trifluoroacetic acid (TFA) (e.g., 20-30% v/v). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the final prolinamide catalyst, which can be further purified if necessary.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example of a reaction where proline or its more complex derivatives are used as catalysts.[1]
-
Catalyst Dissolution: To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), add the ketone (10.0 mmol).
-
Catalyst Addition: Add the proline-based catalyst (typically 5-30 mol%).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the time indicated in the respective study. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Determine the yield and diastereomeric ratio (dr) of the crude product. Purify by column chromatography and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[1]
References
Assessing Enantiomeric Excess in Asymmetric Reactions: A Comparative Guide to N-Boc-Prolinol Derived Catalysts
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral catalyst is paramount to achieving high enantioselectivity. This guide provides an objective comparison of organocatalysts derived from N-Boc-prolinol with other common alternatives in the context of asymmetric aldol reactions. The performance of these catalysts is evaluated based on experimental data, with detailed protocols provided for both the catalytic reaction and the subsequent determination of enantiomeric excess.
In the realm of organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. While L-proline itself can catalyze asymmetric reactions, its performance can be enhanced through structural modifications. N-Boc-prolinol serves as a key chiral building block for the synthesis of more sophisticated and often more effective organocatalysts. The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen allows for selective functionalization of the molecule to create catalysts with tailored steric and electronic properties, leading to improved activity and stereoselectivity.[1]
One of the most successful classes of catalysts derived from prolinol are diarylprolinol silyl ethers. These catalysts have demonstrated high efficacy in a variety of asymmetric transformations, including aldol and Michael additions.[2] Their enhanced performance is often attributed to their increased solubility in organic solvents and their well-defined chiral environment.[3]
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental transformation in organic synthesis and serves as a benchmark for evaluating the performance of chiral catalysts. The following table summarizes the performance of a representative diarylprolinol silyl ether (a catalyst class derived from N-Boc-prolinol) in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, and compares it with other common organocatalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 | Toluene | 2 | 99 | 95:5 | 99 | [3] |
| L-Proline | 30 | DMSO | 4 | 97 | 93:7 | 96 | [4] |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | 1 | Toluene | - | - | >99:1 | 99 | [5] |
Note: Direct comparison can be challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.
Experimental Protocols
General Experimental Workflow for Asymmetric Aldol Reaction and Analysis
The following diagram illustrates a typical workflow for conducting an asymmetric aldol reaction catalyzed by an organocatalyst and the subsequent determination of the enantiomeric excess of the product.
Detailed Protocol for Asymmetric Aldol Reaction using a Diarylprolinol Silyl Ether Catalyst
This protocol is adapted for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde using (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Cyclohexanone (2.0 mmol)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Toluene (1.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
To a stirred solution of (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol) in toluene (1.0 mL) at room temperature, add cyclohexanone (2.0 mmol).
-
After stirring for 10 minutes, add p-nitrobenzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
The enantiomeric excess of the aldol product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H column (or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
Procedure:
-
Prepare a standard solution of the racemic aldol product to determine the retention times of the two enantiomers.
-
Prepare a solution of the purified product from the asymmetric reaction in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Signaling Pathways and Logical Relationships
The catalytic cycle of proline-derived catalysts, such as diarylprolinol silyl ethers, in the asymmetric aldol reaction is believed to proceed through an enamine intermediate. The catalyst first reacts with the ketone to form a nucleophilic enamine, which then attacks the aldehyde in a stereocontrolled manner. The bulky diarylprolinol silyl ether group helps to create a chiral pocket that directs the approach of the aldehyde, leading to the high enantioselectivity observed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalyst Precursor Dilemma: A Cost-Benefit Analysis of N-Boc-Prolinol in Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the synthesis of highly efficient and stereoselective catalysts is a critical endeavor. Among the various chiral building blocks available, N-Boc-prolinol has emerged as a key precursor for a class of powerful organocatalysts. This guide provides a comprehensive cost-benefit analysis of utilizing N-Boc-prolinol in catalyst synthesis, comparing its derivatives' performance with common alternatives, supported by experimental data and detailed protocols.
At a Glance: The N-Boc-Prolinol Advantage
While not typically used as a catalyst itself, N-Boc-prolinol serves as a crucial starting material for the synthesis of more complex and highly effective organocatalysts, most notably diarylprolinol and its silyl ether derivatives. The tert-butoxycarbonyl (Boc) protecting group allows for selective modifications of the prolinol scaffold, leading to catalysts with enhanced performance in key asymmetric transformations such as aldol and Michael reactions.
The primary benefit of investing in N-Boc-prolinol lies in the superior performance of its derived catalysts, which often exhibit significantly higher yields and enantioselectivities compared to simpler, less expensive alternatives like unmodified L-proline. This enhanced efficiency can translate to substantial savings in downstream processing, such as purification of the desired enantiomer, a critical consideration in pharmaceutical development and manufacturing.
Performance Comparison in Asymmetric Reactions
The true measure of a catalyst's value is its performance in inducing high stereoselectivity and yield. The following tables summarize the efficacy of catalysts derived from the prolinol scaffold (accessible via N-Boc-prolinol) in comparison to other common organocatalysts in benchmark asymmetric aldol and Michael additions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS Ether | p-Nitrobenzaldehyde | Acetone | High | >99 | [1] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 84 | 46 | [2] |
| N-Aryl-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | High | Low | [2] |
| L-Prolinamide (with terminal OH) | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | [2] |
Note: Direct comparison is challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | 82 | 99 | [3] |
| (S)-Diphenylprolinol | Propanal | Nitrostyrene | 29 | 95 | [3] |
| L-Proline | Propanal | Nitrostyrene | Low | Low | [3] |
| Helical Polycarbene (D-Prolinol derived) | Cyclohexanone | Nitrostyrene | - | 76 | [4] |
Note: As with the aldol reaction, direct comparison should be made with caution due to varying reaction conditions.
Cost Analysis of the Precursor
The decision to use N-Boc-prolinol is often a balance between the upfront cost of the starting material and the long-term benefits of a more efficient catalytic process. While bulk industrial pricing can vary significantly, publicly available data from chemical suppliers provides a snapshot of the relative costs.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| N-Boc-L-prolinol | Sigma-Aldrich | 5 g | $44.00 | $8.80 |
| N-Boc-L-prolinol | IndiaMART | 1 kg | ~$10.80 | ~$0.01 |
| L-Proline | - | - | ~$0.50 - $2.00 | ~$0.50 - $2.00 |
It is important to note that the significantly lower price from some suppliers may reflect bulk purchasing or different purity grades. However, it is clear that L-proline is a more economical starting material. The justification for using N-Boc-prolinol, therefore, rests on the substantial performance gains of the catalysts synthesized from it.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the synthesis of a key catalyst derived from the prolinol scaffold and its application in an asymmetric aldol reaction.
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol from L-Proline
This multi-step synthesis is a common route to access the core diphenylprolinol catalyst structure.
-
Protection of L-Proline: L-proline is first protected with a Boc group to allow for selective reaction at the carboxylic acid functionality. This typically involves reacting L-proline with di-tert-butyl dicarbonate in the presence of a base.
-
Esterification: The N-Boc-L-proline is then converted to its methyl ester.
-
Grignard Reaction: The N-Boc-L-proline methyl ester is reacted with an excess of a phenyl Grignard reagent (e.g., phenylmagnesium bromide). This reaction adds two phenyl groups to the ester carbonyl, forming the diphenylmethanol moiety.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield (S)-α,α-diphenyl-2-pyrrolidinemethanol.[5][6]
Asymmetric Aldol Reaction Catalyzed by (S)-Diphenylprolinol Trimethylsilyl (TMS) Ether
This protocol outlines a typical procedure for utilizing a highly effective prolinol-derived catalyst.
-
Catalyst Preparation (in situ or pre-formed): (S)-α,α-Diphenyl-2-pyrrolidinemethanol is reacted with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate, in the presence of a base like triethylamine to form the TMS ether derivative.[7][8]
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and the ketone (e.g., acetone, often used as solvent) is added the (S)-diphenylprolinol TMS ether catalyst (typically 5-20 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 0 °C or room temperature) for a designated time, monitored by techniques like TLC or GC.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted and purified. The yield is determined after purification, and the enantiomeric excess is measured using chiral HPLC.[1]
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the catalytic cycle of prolinol-derived catalysts.
Caption: Workflow from N-Boc-Prolinol to Chiral Product.
Caption: Generalized Enamine Catalytic Cycle.
Conclusion: A Strategic Investment for High-Performance Catalysis
The use of N-Boc-prolinol as a precursor for advanced organocatalysts represents a strategic investment. While the initial cost of this chiral building block is higher than that of simpler alternatives like L-proline, the resulting catalysts, particularly diarylprolinol silyl ethers, demonstrate markedly superior performance in terms of yield and enantioselectivity in crucial asymmetric reactions. For researchers and professionals in drug development, the enhanced efficiency and stereocontrol offered by these catalysts can lead to significant downstream benefits, including simplified purification processes and higher purity of the final active pharmaceutical ingredient. The decision to employ N-Boc-prolinol should be based on a holistic assessment that weighs the upfront material cost against the long-term gains in catalytic efficiency and product quality.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-(-)-N-Boc-prolinol
This guide provides essential safety and logistical information for the proper disposal of (S)-(-)-N-Boc-prolinol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to handle and dispose of this chemical responsibly.
Chemical and Hazard Profile
This compound is a white crystalline powder used in organic synthesis.[1][2][3] While stable under normal conditions, it presents several hazards that necessitate careful handling and disposal.[4]
Key Safety and Hazard Information:
| Property | Data | References |
| CAS Number | 69610-40-8 | [5] |
| Appearance | White crystalline powder/solid | [1][2][3] |
| Human Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5][6] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects (H410). | |
| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides. | [6][7] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must wear appropriate PPE to minimize exposure risk.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator, especially when handling the powder form, to prevent inhalation.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[1][7]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[4]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.[4]
-
Clean the affected area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, cleaning materials), in a designated, compatible, and clearly labeled hazardous waste container.[8]
-
The container must be kept tightly closed except when adding waste.[7][8]
-
Do not mix with incompatible wastes.[4]
-
-
Labeling:
-
Label the waste container with "this compound, Hazardous Waste" and include the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Ensure the label is clearly visible and legible.
-
-
Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]
- 3. 69610-40-8 CAS MSDS (BOC-L-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling (S)-(-)-N-Boc-prolinol
This guide provides comprehensive safety and logistical information for the handling and disposal of (S)-(-)-N-Boc-prolinol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.
This compound is a solid chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Following proper personal protective equipment (PPE) protocols and handling procedures is the primary defense against exposure.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are essential when working with this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4][5] A lab coat or chemical-resistant apron is also required. | Prevents direct skin contact with the chemical.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator if dust generation is likely or ventilation is inadequate.[1][4] | Protects the respiratory system from inhalation of airborne particles.[3] |
Note: As specific occupational exposure limits for this compound have not been established, it is imperative to handle this compound with care, utilizing engineering controls and PPE to minimize potential exposure.
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize the inhalation of dust.
-
Pre-use Inspection: Before handling the chemical, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.
Handling Procedure
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust. Use appropriate tools for transferring the chemical, such as a spatula.
-
Personal Hygiene: Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
Spill and Leak Procedures
-
Immediate Action: In the event of a spill, ensure adequate ventilation and evacuate non-essential personnel. Remove all sources of ignition.
-
Cleanup: Wear appropriate PPE, including respiratory protection. Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal. Avoid generating dust.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Disposal Plan
-
Waste Identification: All this compound waste and contaminated materials (e.g., gloves, weighing paper) should be considered hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal facility. Do not dispose of down the drain or in regular trash.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 3. westbrowardeyecare.com [westbrowardeyecare.com]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. delloyd.50megs.com [delloyd.50megs.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Understanding Chemical Eye Injuries and First Aid Treatment - Specialty Vision [specialty.vision]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
